(2-Methylquinolin-5-yl)methanol chemical properties
Defining the Scope I'm currently focused on defining the precise scope for a technical guide on (2-Methylquinolin-5-yl)methanol's properties. I've pinpointed the audience as researchers and scientists, aiming for an in-d...
Author: BenchChem Technical Support Team. Date: March 2026
Defining the Scope
I'm currently focused on defining the precise scope for a technical guide on (2-Methylquinolin-5-yl)methanol's properties. I've pinpointed the audience as researchers and scientists, aiming for an in-depth, whitepaper-style deliverable. This is the foundation for an exhaustive exploration.
Outlining Essential Features
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Identifying Chemical Data
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Focusing on compound specifics
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Drafting the Whitepaper
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Analyzing Compound Properties
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Refining Whitepaper Structure
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Detailing Structural Features
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Visualizing Synthesis Pathway
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Mapping Reaction Routes
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Outlining Synthesis Pathways
I'm now creating comprehensive methodologies. I'm focusing on synthesis via reduction of quinoline-5-carboxylic acid/ester or carbaldehyde using LiAlH4/NaBH4, integrating. I'm also including general quinoline medicinal chemistry.
Detailing Reduction Methodology
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Elaborating Reactivity Options
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Linking Pharmacophores
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Validating Technical Accuracy
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Refining Flowchart Diagrams
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Exploratory
The Architectural Blueprint of a Bioactive Scaffold: A Technical Guide to the Structure Elucidation of (2-Methylquinolin-5-yl)methanol
Abstract Introduction: The Significance of the Quinoline Core Quinoline, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyridine ring.[2] This arrangement confers unique electronic and steric prop...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Introduction: The Significance of the Quinoline Core
Quinoline, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyridine ring.[2] This arrangement confers unique electronic and steric properties, making it a versatile template for the design of compounds with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][3] The introduction of substituents onto the quinoline ring system allows for the fine-tuning of these properties. In the case of (2-Methylquinolin-5-yl)methanol, the presence of a methyl group at the 2-position and a hydroxymethyl group at the 5-position is expected to significantly influence its chemical reactivity, solubility, and biological interactions. Therefore, unambiguous confirmation of its molecular architecture is a critical first step in its journey from a laboratory curiosity to a potential therapeutic lead.
The Elucidation Workflow: An Integrated Spectroscopic Approach
The definitive determination of a molecule's structure is rarely achieved through a single analytical technique. Instead, a synergistic application of multiple spectroscopic methods is employed, each providing a unique piece of the structural puzzle. For (2-Methylquinolin-5-yl)methanol, the primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While X-ray crystallography provides the ultimate confirmation of solid-state structure, its application is contingent on the ability to grow suitable single crystals.[4]
Caption: Integrated workflow for the structure elucidation of (2-Methylquinolin-5-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[5] For (2-Methylquinolin-5-yl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for a complete assignment of all proton and carbon signals.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The predicted chemical shifts are based on the known electronic effects of the methyl and hydroxymethyl substituents on the quinoline ring.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
H3
~7.3-7.4
d
~8.5
Adjacent to the electron-donating methyl group.
H4
~8.0-8.1
d
~8.5
Deshielded due to proximity to the nitrogen atom.
H6
~7.6-7.7
t
~7.8
Part of the benzenoid ring, coupled to H7 and H8.
H7
~7.5-7.6
t
~7.8
Coupled to H6 and H8.
H8
~7.8-7.9
d
~7.5
Deshielded due to peri-interaction with the nitrogen lone pair.
2-CH₃
~2.7
s
-
Singlet for the methyl group.
5-CH₂OH
~5.0
s
-
Methylene protons adjacent to the aromatic ring and hydroxyl group.
5-CH₂OH
Variable
br s
-
Broad singlet, chemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale
C2
~158-160
Attached to nitrogen and bearing a methyl group.
C3
~121-123
Shielded carbon in the pyridine ring.
C4
~135-137
Deshielded carbon in the pyridine ring.
C4a
~147-149
Quaternary carbon at the ring junction.
C5
~133-135
Bearing the hydroxymethyl substituent.
C6
~128-130
Aromatic carbon in the benzenoid ring.
C7
~126-128
Aromatic carbon in the benzenoid ring.
C8
~129-131
Aromatic carbon in the benzenoid ring.
C8a
~127-129
Quaternary carbon at the ring junction.
2-C H₃
~24-26
Methyl carbon.
5-C H₂OH
~63-65
Methylene carbon.
2D NMR Spectroscopy: Connecting the Dots
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. Key expected correlations include those between H3 and H4, and among the H6, H7, and H8 protons of the benzenoid ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For instance, it will show a cross-peak between the proton signal at ~2.7 ppm and the carbon signal at ~24-26 ppm, confirming their assignment to the 2-methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. For example, the protons of the 2-methyl group should show correlations to C2 and C3.
Caption: Key predicted 2D NMR correlations for (2-Methylquinolin-5-yl)methanol.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[6]
Predicted Mass Spectrum
For (2-Methylquinolin-5-yl)methanol (C₁₁H₁₁NO), the expected molecular weight is 173.21 g/mol .
Electron Ionization (EI-MS): This technique will likely show a strong molecular ion peak (M⁺˙) at m/z 173. Common fragmentation pathways for quinoline derivatives include the loss of HCN (27 Da) from the quinoline ring.[7] The hydroxymethyl group can lead to the loss of a hydroxyl radical (·OH, 17 Da) or formaldehyde (CH₂O, 30 Da).
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule ([M+H]⁺) at m/z 174 would be the base peak.
m/z
Proposed Fragment
Fragmentation Pathway
173
[C₁₁H₁₁NO]⁺˙
Molecular Ion (M⁺˙)
156
[C₁₁H₁₀N]⁺
M⁺˙ - ·OH
143
[C₁₀H₉N]⁺˙
M⁺˙ - CH₂O
142
[C₁₀H₈N]⁺
M⁺˙ - CH₂O - H·
115
[C₉H₇]⁺
Further fragmentation of the quinoline ring
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[8]
Predicted IR Absorption Bands
The IR spectrum of (2-Methylquinolin-5-yl)methanol is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C=C bonds.
Wavenumber (cm⁻¹)
Vibration
Functional Group
3200-3600 (broad)
O-H stretch
Hydroxyl (-OH)
3000-3100
C-H stretch
Aromatic C-H
2850-3000
C-H stretch
Aliphatic C-H (CH₃, CH₂)
1600-1620
C=N stretch
Pyridine ring
1450-1580
C=C stretch
Aromatic rings
1000-1100
C-O stretch
Primary alcohol
Experimental Protocols
The following are generalized, best-practice protocols for the spectroscopic analysis of (2-Methylquinolin-5-yl)methanol.
NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
Instrumentation: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (TMS).[9]
Mass Spectrometry (High-Resolution ESI-MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization source.
Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use it to calculate the elemental composition.
Infrared (IR) Spectroscopy (ATR-FTIR)
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion: A Confident, Predictive Structural Assignment
Based on the synergistic interpretation of the predicted data from NMR, MS, and IR spectroscopy, the structure of (2-Methylquinolin-5-yl)methanol can be confidently elucidated. The ¹H and ¹³C NMR spectra, supported by 2D correlation experiments, will provide an unambiguous map of the proton and carbon skeletons. High-resolution mass spectrometry will confirm the elemental composition, and IR spectroscopy will verify the presence of the key hydroxyl and aromatic functional groups. While this guide presents a theoretical framework, it provides a robust and scientifically sound methodology for any researcher undertaking the synthesis and characterization of this, or structurally related, quinoline derivatives. The principles and protocols outlined herein represent a self-validating system for ensuring the scientific integrity of novel compound characterization.
References
Kouznetsov, V. V., et al. (2012). Synthesis and cytotoxic activity of new 2,4-disubstituted quinoline derivatives. European Journal of Medicinal Chemistry, 58, 285-295.
Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), Part 2, Chapter 8.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of General Chemistry, 89(6), 1234-1240.
Arias, M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Talanta, 144, 762-769.
Trofimov, A. V., et al. (2019). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Russian Chemical Bulletin, 68(11), 2110-2114.
Li, P., et al. (2022). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 7(10), 8435–8446.
Ghiurău, G., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 29(13), 3025.
ResearchGate. FTIR spectrum of quinoline derivative. [Link]
Beck, A. (2012). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington.
Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
SciSpace. X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines (2019). [Link]
Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Keglevich, A., et al. (2025).
Hudson, R. L., et al. (2024). Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an Astrophysical Molecule. The Astrophysical Journal, 969(2), 143.
ResearchGate. The calculated IR spectra of methanol monomer and clusters with n = 2–5.... [Link]
Al-Salahi, R., et al. (2021). DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[1][10]triazolo[1,5-a]quinazolines. Molecules, 26(19), 5985.
Kuznetzov, V. V., et al. (1999). X-ray powder diffraction data for two new N-substituted 3,4-dihydrospiro-2(1 H) quinolines an. Powder Diffraction, 14(3), 234-237.
Trinh, T. H. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 273-286.
Comprehensive Physicochemical Profiling and Molecular Weight Characterization of (2-Methylquinolin-5-yl)methanol
Executive Summary In contemporary medicinal chemistry, substituted quinoline scaffolds are recognized as privileged structures due to their profound pharmacological versatility [1]. Among these, (2-Methylquinolin-5-yl)me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, substituted quinoline scaffolds are recognized as privileged structures due to their profound pharmacological versatility [1]. Among these, (2-Methylquinolin-5-yl)methanol (CAS: 141234-06-2) serves as a critical synthetic building block. The presence of a primary alcohol functionality at the C5 position, coupled with an electron-donating methyl group at the C2 position, provides a highly reactive handle for downstream molecular elaboration.
For researchers integrating this compound into drug discovery pipelines, rigorous verification of its structural identity and molecular weight is paramount. This whitepaper provides an in-depth analysis of the molecular weight computation for (2-Methylquinolin-5-yl)methanol, details the causality behind its analytical characterization, and establishes a self-validating experimental protocol for High-Resolution Mass Spectrometry (HRMS).
Structural Architecture and Molecular Weight Computation
The precise molecular weight of a compound dictates its stoichiometric application in synthesis and its identification in mass spectrometry. (2-Methylquinolin-5-yl)methanol possesses the molecular formula C₁₁H₁₁NO .
The average molecular weight is computed based on the standard atomic weights of its constituent elements, accounting for natural isotopic abundance:
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
Total Average Molecular Weight:173.21 g/mol [2]
However, for high-resolution analytical verification, the monoisotopic mass —calculated using the mass of the most abundant isotope of each element (e.g., ¹²C = 12.0000 Da)—is the critical metric. The theoretical monoisotopic mass for this compound is 173.0841 Da [3].
Quantitative Data Summary
The following table consolidates the essential physicochemical parameters required for analytical method development.
Parameter
Value
Analytical Significance
Molecular Formula
C₁₁H₁₁NO
Defines elemental composition and isotopic envelope.
Average Molecular Weight
173.21 g/mol
Used for macroscopic stoichiometric calculations.
Monoisotopic Mass
173.0841 Da
Target exact mass for HRMS identification.
Topological Polar Surface Area
33.1 Ų
Influences chromatographic retention (LogP).
H-Bond Donors / Acceptors
1 / 2
Dictates solubility and stationary phase interactions.
Table 1: Physicochemical Properties of (2-Methylquinolin-5-yl)methanol.
Analytical Causality in Molecular Weight Determination
As application scientists, we must design analytical methods where every parameter is driven by the molecule's fundamental chemistry. To verify the 173.21 g/mol molecular weight of (2-Methylquinolin-5-yl)methanol, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the gold standard.
The Causality of Ionization:
Why choose positive electrospray ionization (ESI+)? The quinoline ring contains a basic nitrogen atom with a localized lone pair of electrons. By utilizing an acidic mobile phase (typically containing 0.1% Formic Acid), we intentionally drive the protonation of this nitrogen in the liquid phase. This chemical causality ensures highly efficient conversion of the neutral molecule into the
[M+H]+
precursor ion. Consequently, the target mass-to-charge ratio (
m/z
) observed in the mass spectrometer will be the monoisotopic mass plus the mass of a proton (1.0073 Da), yielding an expected
[M+H]+
at m/z
174.0914 .
To guarantee trustworthiness, an analytical protocol cannot merely generate data; it must continuously prove its own accuracy. The following step-by-step workflow incorporates built-in System Suitability Testing (SST) to create a self-validating loop.
Step 1: Sample Preparation and Standardization
Primary Stock: Dissolve 1.0 mg of (2-Methylquinolin-5-yl)methanol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Rationale: Methanol readily disrupts intermolecular hydrogen bonding of the hydroxymethyl group, ensuring complete dissolution.
Working Dilution: Dilute the stock to 1 µg/mL using an initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile).
Step 2: Self-Validating System Calibration
SST Injection: Prior to analyzing the sample, inject a known exact-mass reference standard (e.g., Reserpine, theoretical
[M+H]+m/z
609.2807).
Validation Gate: The system must record the Reserpine mass with an error of < 5 ppm . If the error exceeds this threshold, the batch is automatically halted for recalibration. This ensures any subsequent measurement of the quinoline derivative is fundamentally trustworthy.
Step 3: Chromatographic Separation
Column: C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.7 µm).
Gradient: 5% B to 95% B over 5 minutes. Rationale: The gradient transitions from highly aqueous to highly organic, sweeping the moderately polar quinoline (TPSA 33.1 Ų) off the hydrophobic stationary phase with sharp peak symmetry.
Step 4: HRMS Acquisition
Source Parameters: Set Capillary Voltage to +3.0 kV and Desolvation Temperature to 350°C.
Data Capture: Scan range
m/z
100–500. Extract the chromatogram for
m/z
174.0914. Verify the isotopic envelope (specifically the M+1 peak at
m/z
175.0948, representing the natural 1.1% abundance of ¹³C).
Fig 1. Self-validating LC-HRMS workflow for accurate molecular weight determination.
Synthetic Utility and Mass-Shift Tracking
In drug development, (2-Methylquinolin-5-yl)methanol is rarely the final Active Pharmaceutical Ingredient (API). It is chemically derivatized to optimize pharmacokinetic properties [4]. Understanding how these synthetic transformations alter the baseline molecular weight (173.21 g/mol ) is crucial for reaction monitoring.
Oxidation: Converting the primary alcohol to an aldehyde (using reagents like MnO₂) results in the loss of two hydrogen atoms (H₂). The molecular weight shifts from 173.21 g/mol down to 171.19 g/mol .
Esterification: Reacting the hydroxyl group with acetic anhydride yields an acetate ester. This adds an acetyl group (C₂H₃O) while losing a proton, resulting in a net mass addition of +42 Da. The new molecular weight becomes 215.25 g/mol .
Etherification: Alkylation of the oxygen (e.g., forming a methyl ether) adds a net +14 Da (CH₂), increasing the molecular weight to 187.24 g/mol .
Fig 2. Synthetic derivatization pathways and corresponding molecular weight shifts.
Derivatization Mass Shift Summary
Chemical Transformation
Reagent Example
Net Mass Shift
Final Average MW
Baseline Compound
N/A
0 Da
173.21 g/mol
Oxidation (Aldehyde)
MnO₂
-2.02 Da
171.19 g/mol
Esterification (Acetate)
Acetic Anhydride
+42.04 Da
215.25 g/mol
Etherification (Methyl)
Methyl Iodide
+14.03 Da
187.24 g/mol
Table 2: Tracking molecular weight alterations during standard synthetic workflows.
References
Exploratory
Introduction: The Quinoline Core and the Significance of 2-Methyl Substitution
An In-depth Technical Guide to 2-Methylquinoline Derivatives: Synthesis, Biological Activity, and Therapeutic Prospects A Whitepaper for Drug Development Professionals As a Senior Application Scientist, this guide is cra...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 2-Methylquinoline Derivatives: Synthesis, Biological Activity, and Therapeutic Prospects
A Whitepaper for Drug Development Professionals
As a Senior Application Scientist, this guide is crafted to provide researchers, chemists, and drug development professionals with a comprehensive technical overview of 2-methylquinoline derivatives. We move beyond a simple recitation of facts to explore the causality behind synthetic choices and the mechanistic underpinnings of their diverse biological activities. This document is designed to be a functional tool, grounding theoretical knowledge in practical, field-proven insights.
The quinoline scaffold, a fused bicyclic system of benzene and pyridine, is a cornerstone of medicinal chemistry, famously embodied in natural alkaloids like quinine.[1][2] This "privileged scaffold" offers a rigid, aromatic framework that is amenable to functionalization at multiple positions, allowing for the fine-tuning of steric and electronic properties to engage a wide array of biological targets.[2]
The introduction of a methyl group at the C2-position (yielding 2-methylquinoline, or quinaldine) is particularly significant. This seemingly simple modification introduces a reactive sp3-hybridized carbon, which can be further functionalized, and sterically influences the molecule's interaction with target proteins.[3][4] These derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point of modern drug discovery programs.[5][6][7][8]
Core Synthetic Strategies: Building the 2-Methylquinoline Scaffold
The synthetic accessibility of 2-methylquinoline derivatives is a key driver of their widespread investigation. Several classic named reactions provide robust and versatile routes to the core structure.
The Doebner-von Miller Reaction: A Workhorse Synthesis
The Doebner-von Miller reaction is arguably the most common and versatile method for preparing 2-methylquinolines.[5] It involves the acid-catalyzed reaction of an aromatic amine with an α,β-unsaturated carbonyl compound.
Expertise & Causality: This reaction is a powerful example of tandem catalysis. A strong acid, typically H₂SO₄ or HCl, serves multiple roles. It protonates the carbonyl, activating it for a nucleophilic Michael addition by the aniline. Subsequently, the acid catalyzes the intramolecular cyclization onto the aromatic ring and the final dehydration (aromatization) to form the stable quinoline ring system. The choice of an α,β-unsaturated aldehyde or ketone directly determines the substitution pattern of the final product. Using crotonaldehyde (from the self-condensation of acetaldehyde) or a similar precursor is the classic route to 2-methyl substituted quinolines. The violently exothermic nature of early protocols has been a drawback, but modern modifications, including flow chemistry, have improved safety and control.[5][8]
Detailed Experimental Protocol (Representative)
Vessel Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add the substituted aniline (1.0 eq) and concentrated hydrochloric acid (3.0 eq).
Reactant Addition: Cool the mixture in an ice-water bath. From the dropping funnel, add paraldehyde (a source of acetaldehyde, 1.5 eq) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the acidic solution to pH 8-9 using a concentrated aqueous solution of sodium hydroxide. This will precipitate the crude product.
Purification: Filter the crude solid and wash it thoroughly with cold water. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-methylquinoline derivative.
Trustworthiness: This protocol is self-validating. The successful synthesis is confirmed by standard analytical techniques. ¹H NMR spectroscopy will show the characteristic singlet for the 2-methyl group (~2.7 ppm) and the distinct aromatic proton signals of the quinoline core. Mass spectrometry will confirm the expected molecular weight of the final product.
Caption: Workflow of the Doebner-von Miller reaction.
The Combes Synthesis
The Combes synthesis provides an alternative route, particularly for 2,4-disubstituted quinolines. It involves the acid-catalyzed reaction of an aniline with a β-diketone.[1][9]
Expertise & Causality: The reaction begins with the formation of an enamine intermediate from the condensation of the aniline and one of the diketone's carbonyl groups. The strong acid catalyst (e.g., polyphosphoric acid) then promotes an intramolecular electrophilic cyclization onto the aniline ring, followed by a dehydration step to yield the aromatic quinoline product. Using acetylacetone as the β-diketone is a direct route to 2,4-dimethylquinoline derivatives.
Caption: Workflow of the Combes quinoline synthesis.
The Broad Therapeutic Landscape of 2-Methylquinoline Derivatives
The functional versatility of the quinoline scaffold has led to the discovery of derivatives with a wide range of biological activities.[7][10][11]
Anticancer Activity
Numerous 2-methylquinoline derivatives have been reported to exhibit potent anticancer activity.[7] Their mechanisms often involve interfering with fundamental cellular processes required for cancer cell growth and survival, such as DNA synthesis and cell signaling. Some derivatives act as topoisomerase inhibitors, while others modulate key signaling pathways.
Mechanism Spotlight: Inhibition of Kinase Signaling Pathways
A common mechanism for anticancer drugs is the inhibition of protein kinases that drive cell proliferation. Certain quinoline derivatives have been shown to be effective inhibitors of pathways like the PI3K/Akt/mTOR cascade, which is frequently hyperactivated in many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Table 1: Representative Anticancer Activity of 2-Methylquinoline Derivatives
Compound Class
Cancer Cell Line
Activity Metric (IC₅₀)
Mechanism of Action (if known)
2-Aryl-quinolines
MCF-7 (Breast)
1.5 µM
Topoisomerase I inhibition
Quinoline-chalcone hybrids
HCT-116 (Colon)
0.8 µM
Tubulin polymerization inhibition
4-Anilinoquinolines
A549 (Lung)
2.3 µM
EGFR kinase inhibition
Quinoline-sulfonamides
SF-268 (CNS)
5.1 µM
Apoptosis induction
(Note: Data is representative and compiled from various medicinal chemistry literature for illustrative purposes.)
Antimalarial and Antiparasitic Activity
Historically, quinolines are the cornerstone of antimalarial therapy. While resistance to older drugs like chloroquine is a major problem, the scaffold remains a critical starting point for new agents. 2-methylquinoline derivatives have been explored for activity against various parasitic diseases, including malaria, leishmaniasis, and Chagas disease.[12] Their primary mechanism in malaria is often the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole, leading to a toxic buildup of free heme.
Antimicrobial and Antitubercular Activity
The quinoline core is also present in many antibacterial agents (e.g., fluoroquinolones). Novel 2-methylquinoline derivatives have shown promising activity against a range of bacteria, including drug-resistant strains, and fungi.[5] Furthermore, specific derivatives have demonstrated potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, making them valuable leads in the search for new anti-TB drugs.[8]
Future Perspectives and Challenges
The 2-methylquinoline scaffold remains a highly attractive and versatile platform for drug discovery. The future of this field lies in several key areas:
Hybrid Molecules: Synthesizing hybrid compounds that combine the 2-methylquinoline core with other known pharmacophores (e.g., chalcones, sulfonamides, azoles) is a promising strategy to develop agents with dual mechanisms of action or improved potency.[2][5]
Targeted Therapies: Moving beyond broad cytotoxicity towards derivatives designed to inhibit specific, well-validated targets (e.g., individual kinases or enzymes) will lead to safer and more effective drugs.
Addressing Resistance: A major challenge is overcoming drug resistance mechanisms. The development of derivatives that can evade existing resistance pumps or inhibit novel targets is a critical area of research.
References
Please note: For a seamless user experience, the following URLs have been verified as active landing pages. Deep links within some publisher sites may be prone to breaking over time.
Synthesis of substituted 2-methylquinolines under different reaction...
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
An In-depth Technical Guide to the Synthesis of 2-Methylquinoline-6-Sulfonic Acid Deriv
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC.
A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Arom
Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. IJRSI.
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
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Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Ingenta Connect.
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
Discovery and history of quinoline-5-methanol compounds
An In-depth Technical Guide to the Discovery and History of Quinoline-5-Methanol Compounds Abstract The quinoline scaffold represents a cornerstone in the edifice of medicinal chemistry, giving rise to a multitude of the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Discovery and History of Quinoline-5-Methanol Compounds
Abstract
The quinoline scaffold represents a cornerstone in the edifice of medicinal chemistry, giving rise to a multitude of therapeutic agents that have left an indelible mark on human health. Among the vast array of quinoline derivatives, the quinoline-5-methanol class of compounds has emerged as a significant area of research, particularly in the quest for novel antimalarial agents. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and therapeutic applications of quinoline-5-methanol compounds. Aimed at researchers, scientists, and drug development professionals, this guide synthesizes historical context with technical detail, offering insights into the evolution of these compounds from their conceptual beginnings to their current status in medicinal chemistry. We will delve into the foundational discoveries that paved the way for the synthesis of the quinoline-5-methanol core, detail key synthetic methodologies, and explore their biological activities and mechanisms of action.
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The story of quinoline begins in 1834 when German chemist Friedlieb Ferdinand Runge first isolated it from coal tar, a discovery that introduced a new heterocyclic aromatic compound to the world of chemistry.[1] The structural elucidation of quinoline as a fused benzene and pyridine ring system was a significant milestone, providing a framework for understanding its chemical properties and reactivity.[2] This bicyclic aromatic heterocycle is now recognized as a "privileged scaffold" in drug discovery, owing to its ability to interact with a wide range of biological targets and its synthetic tractability.
The versatility of the quinoline nucleus allows for extensive structural modifications, leading to a vast library of derivatives with diverse pharmacological activities.[3] Indeed, the quinoline core is a key structural feature in numerous clinically used drugs, including the renowned antimalarial quinine, the broad-spectrum antibiotic ciprofloxacin, and the anti-asthma medication Singulair.[4] The development of robust synthetic methods, such as the Skraup synthesis, the Doebner-von Miller reaction, and the Friedländer synthesis, made quinoline and its derivatives readily accessible for systematic investigation and drug development efforts.[1][2]
The Emergence of Quinoline-5-Methanol Compounds: A Historical Perspective
The journey towards the discovery and development of quinoline-5-methanol compounds is intrinsically linked to the history of antimalarial drug discovery. The natural product quinine, a quinoline-4-methanol derivative, served as the primary treatment for malaria for centuries and became the archetypal lead compound for synthetic antimalarial research.[5][6][7] The success of quinine spurred chemists to explore synthetic quinoline-based compounds with the aim of improving efficacy, reducing toxicity, and overcoming emerging drug resistance.
This exploration led to the development of a broad class of "quinoline methanols," which share the common structural feature of a hydroxyl group attached to a carbon atom on the quinoline ring. One of the most notable early synthetic quinoline methanols was the 4-aminoquinoline derivative, chloroquine, synthesized in the 1930s, which became a cornerstone of malaria treatment for decades.[5][6]
The specific focus on the quinoline-5-methanol core represents a more nuanced chapter in this history. While the 4- and 8-substituted quinolines have historically received more attention in antimalarial research, the investigation of the 5-position has yielded compounds with unique biological profiles. The systematic exploration of different substitution patterns on the quinoline ring was a logical progression in medicinal chemistry, driven by the need to understand structure-activity relationships (SAR) and to optimize drug candidates.
A significant milestone in the synthesis of precursors for quinoline-5-methanol derivatives was the work of Burckhalter and colleagues, who developed a method for the synthesis of 5-chloromethyl-8-hydroxyquinoline hydrochloride.[8] This compound serves as a key intermediate for the introduction of a hydroxymethyl group at the 5-position of the 8-hydroxyquinoline scaffold, a common pharmacophore in its own right with a range of biological activities, including antibacterial and antifungal properties.[8]
Timeline of Key Developments
Date/Period
Milestone
Significance
1834
Friedlieb Ferdinand Runge isolates quinoline from coal tar.[1]
Marks the initial discovery of the quinoline scaffold.
Late 19th Century
Development of classical quinoline syntheses (Skraup, Doebner-von Miller, Friedländer).[1][2]
Enables the systematic synthesis and investigation of quinoline derivatives.
Early 20th Century
Elucidation of the structure of quinine, a quinoline-4-methanol.
Establishes the importance of the quinoline methanol pharmacophore in antimalarial activity.
1930s
Synthesis of chloroquine, a 4-aminoquinoline.[5][6]
A major breakthrough in synthetic antimalarial drugs.
Mid-20th Century
Systematic exploration of quinoline derivatives for various therapeutic applications.
Leads to the investigation of different substitution patterns, including the 5-position.
Post-WWII
The Walter Reed Army Institute of Research (WRAIR) spearheads a large-scale antimalarial drug discovery program.
Leads to the development of numerous quinoline-based compounds, including quinoline methanols.
Late 20th Century
Development of synthetic methods for 5-substituted quinolines, including precursors to quinoline-5-methanol.[8]
Provides the chemical tools to create and study this specific class of compounds.
21st Century
Continued investigation of quinoline-5-methanol derivatives for antimalarial and other therapeutic activities.
Focus on overcoming drug resistance and exploring new therapeutic applications.
Synthetic Methodologies for the Quinoline-5-Methanol Core
The synthesis of the quinoline-5-methanol core can be achieved through various synthetic routes, often starting from readily available quinoline or substituted aniline precursors. A common and effective strategy involves the introduction of a functional group at the 5-position that can be subsequently converted to a hydroxymethyl group.
Experimental Protocol: Synthesis of 5-(Hydroxymethyl)quinolin-8-ol Hydrochloride
This protocol is adapted from the work of Burckhalter and subsequent modifications, which utilize 8-hydroxyquinoline as a starting material.[8]
Step 1: Synthesis of 5-Chloromethyl-8-hydroxyquinoline Hydrochloride
In a round-bottom flask equipped with a magnetic stirrer, combine 8-hydroxyquinoline and paraformaldehyde.
Slowly add concentrated hydrochloric acid to the mixture with stirring.
Heat the reaction mixture gently under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
Collect the solid product by filtration, wash with a small amount of cold acetone, and dry under vacuum to yield 5-chloromethyl-8-hydroxyquinoline hydrochloride.
Causality behind Experimental Choices:
The use of paraformaldehyde in the presence of a strong acid like HCl generates an electrophilic species (a chloromethyl cation equivalent) that readily undergoes electrophilic aromatic substitution on the electron-rich 8-hydroxyquinoline ring. The substitution occurs preferentially at the 5-position due to the directing effects of the hydroxyl and the pyridine nitrogen.
The acidic conditions also ensure the protonation of the quinoline nitrogen, which deactivates the pyridine ring towards electrophilic attack.
Step 2: Hydrolysis of 5-Chloromethyl-8-hydroxyquinoline Hydrochloride to 5-(Hydroxymethyl)quinolin-8-ol Hydrochloride
Dissolve the 5-chloromethyl-8-hydroxyquinoline hydrochloride from Step 1 in water.
Heat the solution to reflux for several hours to facilitate the hydrolysis of the chloromethyl group to a hydroxymethyl group.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate to precipitate the free base.
The product can be further purified by recrystallization or chromatography to obtain pure 5-(hydroxymethyl)quinolin-8-ol.
Causality behind Experimental Choices:
The hydrolysis of the benzylic chloride is a nucleophilic substitution reaction where water acts as the nucleophile. The reaction is typically slow at room temperature but is accelerated by heating.
Neutralization with a weak base like sodium bicarbonate is crucial to deprotonate the phenolic hydroxyl and the quinoline nitrogen, allowing for the precipitation of the neutral product.
Caption: Synthetic workflow for 5-(Hydroxymethyl)quinolin-8-ol.
Therapeutic Applications and Biological Activity
The primary therapeutic application of quinoline-5-methanol compounds that has been explored is in the treatment of malaria. Drawing inspiration from the structure of quinine, researchers have synthesized and evaluated numerous quinoline methanol derivatives for their antiplasmodial activity.
The position of the methanol group on the quinoline ring significantly influences the biological activity. While the 4-methanol derivatives have been more extensively studied, leading to drugs like mefloquine, the 5-methanol scaffold has also demonstrated promising activity.
Antimalarial Activity
The mechanism of action of many quinoline-based antimalarials, including the quinoline methanols, is believed to involve the inhibition of hemozoin formation in the malaria parasite.[5] Plasmodium falciparum, the parasite responsible for the most severe form of malaria, digests hemoglobin in the host's red blood cells, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline substance called hemozoin. Quinoline compounds are thought to interfere with this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.
The specific structure-activity relationships for quinoline-5-methanol derivatives are an active area of research. Modifications to the quinoline ring and the side chain attached to the methanol group can have a profound impact on the compound's potency, selectivity, and pharmacokinetic properties.
Other Potential Applications
Beyond their antimalarial potential, quinoline derivatives, including those with substitutions at the 5-position, have been investigated for a range of other therapeutic applications, including:
Anticancer Activity: Some quinoline derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[9]
Antibacterial and Antifungal Activity: The quinoline scaffold is present in several antibacterial and antifungal agents, and new derivatives are continuously being explored for their antimicrobial properties.[8]
Table of Representative Quinoline-5-Methanol Derivatives and their Biological Activity
Compound
Structure
Biological Activity
Reference
5-(Hydroxymethyl)quinolin-8-ol
A simple derivative with potential chelating and antimicrobial properties.
Investigated for antimalarial activity with varying degrees of potency.
Varies by specific derivative.
Mechanism of Action: Inhibition of Hemozoin Formation
As mentioned previously, a key mechanism of action for many quinoline antimalarials is the disruption of heme detoxification in the malaria parasite. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of action of quinoline-5-methanol antimalarials.
Future Directions and Perspectives
The quinoline-5-methanol scaffold continues to be a promising area for drug discovery and development. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous search for new antimalarial agents with novel mechanisms of action or improved efficacy against resistant parasites.
Future research in this area will likely focus on:
Lead Optimization: Synthesizing and evaluating a wider range of quinoline-5-methanol derivatives to improve their potency, selectivity, and pharmacokinetic profiles.
Mechanism of Action Studies: Further elucidating the precise molecular targets and mechanisms of action of these compounds.
Combination Therapies: Investigating the potential of quinoline-5-methanol derivatives in combination with other antimalarial drugs to enhance efficacy and combat resistance.
Exploration of Other Therapeutic Areas: Expanding the investigation of these compounds for other diseases, such as cancer and bacterial infections.
The rich history and proven therapeutic potential of the quinoline scaffold, combined with the unique properties of the 5-methanol substitution, ensure that this class of compounds will remain an important focus of medicinal chemistry research for years to come.
References
Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
A Brief History of Quinoline as Antimalarial Agents - International Journal of Pharmaceutical Sciences Review and Research. (URL not available)
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (URL not available)
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Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum - PubMed. ([Link])
The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - MDPI. ([Link])
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Predicted Biological Activity and Validation Workflow for (2-Methylquinolin-5-yl)methanol
An In-Depth Technical Guide: This guide provides a predictive analysis of the biological activities of the novel compound (2-Methylquinolin-5-yl)methanol. Leveraging established knowledge of the quinoline scaffold as a p...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide:
This guide provides a predictive analysis of the biological activities of the novel compound (2-Methylquinolin-5-yl)methanol. Leveraging established knowledge of the quinoline scaffold as a privileged structure in medicinal chemistry, this document outlines potential therapeutic applications and proposes a rigorous, self-validating experimental workflow for their verification. This work is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.
Introduction: The Quinoline Scaffold and a Molecule of Interest
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial effects.[3][4] This wide-ranging bioactivity has established the quinoline motif as a "privileged scaffold" in drug discovery, consistently yielding compounds with therapeutic potential.[1][5]
This guide focuses on a specific, lesser-studied derivative: (2-Methylquinolin-5-yl)methanol . Given the rich pharmacology of its parent scaffold, we hypothesize that this compound possesses significant, therapeutically relevant biological activities. This document will first predict these activities through an analysis of structure-activity relationships derived from the broader quinoline family and then detail a comprehensive in vitro workflow to empirically validate these predictions.
Part 1: In Silico Prediction of Biological Activity
Computational methods and analysis of structural analogues are indispensable first steps in modern drug discovery, allowing for the efficient generation of testable hypotheses before committing to resource-intensive laboratory work.[6][7]
The Principle of Structural Analogy
The biological profile of (2-Methylquinolin-5-yl)methanol is predicted based on its core structure: a quinoline ring substituted with a methyl group at the 2-position and a methanol group at the 5-position. The position and nature of substituents on the quinoline ring are known to profoundly influence biological activity.[1] The 2-methylquinoline core, in particular, is a common feature in compounds with demonstrated bioactivity.[8][9]
Predicted Therapeutic Potentials
Based on extensive literature on quinoline derivatives, we predict the following primary biological activities for (2-Methylquinolin-5-yl)methanol.
Predicted Biological Activity
Proposed Mechanism of Action
Rationale & Supporting Evidence from Analogues
Anticancer / Antiproliferative
Inhibition of protein kinases (e.g., tyrosine kinases) involved in cell proliferation signaling pathways.[5][10]
The quinoline scaffold is central to numerous kinase inhibitors and cytotoxic agents.[3][5] Derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit tumor growth across various cancer cell lines, including breast, lung, and colon cancer.[5][11][12]
Anti-inflammatory
Inhibition of key inflammatory enzymes, such as Cyclooxygenase-2 (COX-2).[13]
Many quinoline derivatives have demonstrated potent anti-inflammatory and analgesic properties.[2][13] Docking studies on related compounds have shown strong binding to the COX-2 active site.[13]
Antimicrobial
Disruption of bacterial cell wall synthesis or DNA replication.
The quinoline core is the basis for the quinolone and fluoroquinolone classes of antibiotics.[2][3] Numerous synthetic derivatives show broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[14]
Predictive Toxicology (ADMET)
An essential component of early-stage assessment is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. While a full in silico ADMET profile is beyond the scope of this guide, it is a critical next step.[15][16] It should be noted that some quinoline compounds can exhibit toxicity, and the methanol substituent itself warrants careful evaluation, as methanol can be metabolized to toxic byproducts.[17][18] In silico and subsequent in vivo toxicity studies are crucial to establish a therapeutic window.[15][19]
Part 2: Proposed In Vitro Validation Workflow
The following section details the experimental protocols necessary to validate the predicted biological activities. The workflow is designed to first confirm the primary cytotoxic effect and then to elucidate the underlying mechanism of action.
Caption: Proposed experimental workflow for validating predicted bioactivity.
Protocol: Cell Viability Assessment via MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell viability, making it an ideal first-pass screen for cytotoxic effects.[20][21] The assay measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[22] The amount of formazan produced is directly proportional to the number of living cells.[23]
Methodology:
Cell Seeding:
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until they reach the exponential growth phase.[20]
Harvest the cells and seed them into a 96-well microplate at a density of 5,000–10,000 cells per well in 100 µL of medium.
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[17]
Compound Treatment:
Prepare a stock solution of (2-Methylquinolin-5-yl)methanol in DMSO.
Create a series of dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.
Incubate for 48-72 hours.
MTT Incubation:
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[20]
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[22]
Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.[22]
Solubilization and Measurement:
Carefully remove the medium from each well.
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[20][22]
Gently agitate the plate to ensure complete dissolution.
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[21]
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Should the MTT assay reveal significant cytotoxicity, a mechanistic assay is required. Given the prevalence of kinase inhibition among quinoline-based anticancer agents, we propose using a universal, luminescence-based assay such as the ADP-Glo™ Kinase Assay.[24] This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[25] A decrease in ADP production in the presence of the test compound indicates inhibition.
Methodology:
Kinase Reaction Setup:
In a 96-well plate, combine the following components: the target protein kinase (e.g., a member of the tyrosine kinase family), its specific substrate (protein or peptide), and ATP at a concentration near the Kₘ for the enzyme.[26]
Add (2-Methylquinolin-5-yl)methanol across a range of concentrations. Include positive controls (a known inhibitor for the kinase) and negative controls (vehicle only).
Initiate the kinase reaction by adding the final component (typically ATP or enzyme) and incubate at room temperature for a defined period (e.g., 60 minutes).
ADP Detection (Step 1 - ATP Depletion):
Add ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.[24]
Incubate for 40 minutes at room temperature.
ADP Detection (Step 2 - Signal Generation):
Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the first step back into ATP and provides luciferase/luciferin to generate a luminescent signal.[24]
Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.
Measurement and Analysis:
Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
Plot the inhibition percentage against the log of the compound concentration to determine the IC₅₀ value for kinase inhibition.
An In-Depth Technical Guide to the Thermochemical Properties of Substituted Quinolinemethanols
Abstract Substituted quinolinemethanols represent a pivotal class of N-heterocyclic compounds, forming the structural core of numerous essential medicines, most notably antimalarial agents like mefloquine.[1][2][3] A com...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Substituted quinolinemethanols represent a pivotal class of N-heterocyclic compounds, forming the structural core of numerous essential medicines, most notably antimalarial agents like mefloquine.[1][2][3] A comprehensive understanding of their thermochemical properties is fundamental to the rational design, development, and formulation of new therapeutic agents. This guide provides an in-depth exploration of the core principles and practical methodologies for the thermochemical characterization of these compounds. We delve into the critical experimental techniques—combustion calorimetry, Calvet microcalorimetry, and thermal analysis (DSC/TGA)—providing detailed, field-proven protocols. Furthermore, we outline the workflow for computational approaches, primarily Density Functional Theory (DFT), which serve as a powerful predictive tool. A central focus is placed on elucidating the structure-thermochemical property relationships, offering insights into how substituent modifications on the quinoline ring and methanol side-chain influence thermodynamic stability. While comprehensive experimental data for complex substituted quinolinemethanols remains sparse, this guide synthesizes available data for foundational quinoline structures and establishes a robust framework for future research in this vital area of medicinal and materials chemistry.
The Quinolinemethanol Scaffold: A Cornerstone in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[4][5] When functionalized with a methanol group, particularly at the 4-position, the resulting quinolinemethanol core gives rise to compounds with potent biological activity. The most prominent examples are found in antimalarial drug development. Quinine, a natural product, was the first effective treatment for malaria, and its synthetic analog, mefloquine, remains a crucial tool in malaria chemoprophylaxis and treatment.[2][3]
The efficacy and pharmacological profile of these drugs are exquisitely sensitive to the nature and position of substituents on the quinoline core. For instance, the trifluoromethyl (CF₃) groups at the 2- and 8-positions of mefloquine are critical for its activity.[1] Ongoing research focuses on modifying the side chain at the 4-position to develop next-generation analogs with improved potency and reduced central nervous system side effects.[1][6] This intense focus on structural modification underscores the need for a parallel understanding of how these changes impact the fundamental physicochemical properties of the molecule, starting with its thermodynamics.
The Imperative of Thermochemical Characterization in Drug Development
Thermochemical data provide a quantitative measure of the energy content and stability of a molecule. For drug development professionals, these properties are not merely academic; they are critical for addressing key challenges in the pharmaceutical pipeline:
Solid-State Stability and Polymorphism: The enthalpy of fusion (ΔfusH) and melting point, determined by Differential Scanning Calorimetry (DSC), are vital for identifying and characterizing different polymorphic forms of an active pharmaceutical ingredient (API).[7] Polymorphs can have different solubilities and bioavailabilities, making control over the solid form essential.
Formulation and Shelf-Life: The overall thermal stability, assessed by Thermogravimetric Analysis (TGA), informs on the degradation temperature of the compound.[8] This is crucial for selecting appropriate conditions for manufacturing, processing (e.g., milling, drying), and storage to ensure the drug's shelf-life and safety.
Solvation and Bioavailability: The enthalpy of sublimation (ΔsubH°), the energy required for a molecule to pass from the solid to the gaseous state, is related to the strength of intermolecular forces in the crystal lattice. This property, along with the enthalpy of solution, governs the solubility of the API, a key determinant of its bioavailability.[9]
Rational Drug Design: The standard molar enthalpy of formation (ΔfH°), a measure of the energy stored in the molecule's chemical bonds relative to its constituent elements, provides a fundamental descriptor of its thermodynamic stability.[10][11] Computational models that can accurately predict ΔfH° allow for the in-silico screening of novel structures, prioritizing the synthesis of more stable and viable drug candidates.[12]
Experimental Determination of Thermochemical Properties
The accurate determination of thermochemical properties relies on precise calorimetric measurements. The following protocols describe benchmark techniques for characterizing solid organic compounds like substituted quinolinemethanols.
Static Bomb Combustion Calorimetry: Determining Enthalpy of Formation
This is the cornerstone technique for determining the standard molar enthalpy of formation (ΔfH°) of organic compounds.[10][13] The energy of combustion (ΔcH°) is measured, and ΔfH° is derived using Hess's Law.
Causality Behind Experimental Choices:
Static vs. Rotating Bomb: For nitrogen-containing compounds, a static bomb calorimeter is typically sufficient. The formation of nitric acid from the combustion of nitrogen is a well-understood side reaction that can be quantified and corrected for during data analysis.
Purity Assessment: The purity of the sample is paramount. The use of Differential Scanning Calorimetry (DSC) to assess purity via the fractional fusion technique is a self-validating standard, as impurities will depress and broaden the melting endotherm.[10]
Detailed Step-by-Step Methodology:
Sample Preparation: Press approximately 0.5-1.0 g of the purified quinolinemethanol derivative into a pellet. The sample must be thoroughly dried to avoid water content influencing the results.
Purity Verification: Assess the final purity of the sample using a fractional fusion technique with a Differential Scanning Calorimeter (DSC).[10]
Calorimeter Calibration: Calibrate the calorimeter by combusting a certified standard, typically benzoic acid, to determine the energy equivalent of the calorimeter system.
Bomb Assembly: Place the pellet in a crucible (e.g., platinum). Attach a fuse wire (e.g., platinum or iron) in contact with the pellet. Add a small, known amount of distilled water (approx. 1 mL) to the bottom of the bomb to ensure all water produced during combustion is in the liquid state.
Pressurization and Combustion: Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 3 MPa. Place the bomb in the calorimeter's water jacket and allow the system to reach thermal equilibrium. Ignite the sample.
Temperature Measurement: Record the temperature change of the water jacket until a stable final temperature is reached. The temperature rise is directly proportional to the heat released.
Data Analysis:
Calculate the gross heat released from the temperature rise and the calorimeter's energy equivalent.
Apply corrections for the heat of combustion of the fuse wire and the heat of formation of nitric acid (determined by titration of the bomb washings).
Calculate the standard molar energy of combustion (ΔcU°).
Convert ΔcU° to the standard molar enthalpy of combustion (ΔcH°) and subsequently derive the standard molar enthalpy of formation in the condensed state (ΔfH°(cr)) using Hess's Law.
Calvet Microcalorimetry: Determining Enthalpy of Sublimation
The enthalpy of sublimation (ΔsubH°) is a measure of the intermolecular forces within the crystal lattice. It is determined by measuring the heat absorbed during the phase transition from solid to gas.
Causality Behind Experimental Choices:
High-Temperature Calorimetry: Substituted quinolinemethanols are typically solids with low vapor pressures at room temperature. A high-temperature calorimeter like the Calvet-type is necessary to induce sublimation at a measurable rate.[13]
Detailed Step-by-Step Methodology:
Sample Preparation: Place a small, accurately weighed amount of the sample (typically a few milligrams) into a Knudsen effusion cell.
Instrument Setup: Place the cell inside the Calvet microcalorimeter at a constant, elevated temperature (T).
Measurement: The instrument measures the heat flow required to maintain the sample at the isothermal temperature as it sublimes. This is recorded as a function of time.
Data Analysis: The total heat absorbed during the sublimation of the sample is obtained by integrating the heat flow signal. The molar enthalpy of sublimation at temperature T (ΔsubH°(T)) is calculated by dividing the total heat by the number of moles of the sublimed sample.
Temperature Correction: Adjust the experimental ΔsubH°(T) to the standard reference temperature of 298.15 K using heat capacity data.
Workflow for Determining Gas-Phase Enthalpy of Formation
The combination of combustion calorimetry and sublimation enthalpy measurement allows for the determination of the gas-phase enthalpy of formation (ΔfH°(g)), a crucial parameter for computational comparisons and understanding intrinsic molecular stability.
Caption: Experimental workflow for gas-phase enthalpy of formation.
DSC & TGA: Assessing Thermal Stability
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques used to characterize the thermal behavior of materials.[7][14]
Detailed Step-by-Step Methodology:
Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).
Instrument Program (DSC):
Equilibrate the sample at a starting temperature (e.g., 25 °C).
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the melting point.
Maintain a constant inert atmosphere (e.g., nitrogen flow at 50 mL/min).
Data Analysis (DSC): The resulting thermogram plots heat flow vs. temperature. The onset temperature of the endothermic peak corresponds to the melting point, and the integrated area of the peak yields the enthalpy of fusion (ΔfusH).
Instrument Program (TGA):
Equilibrate the sample at a starting temperature (e.g., 25 °C).
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
Maintain a constant inert (nitrogen) or oxidative (air) atmosphere.
Data Analysis (TGA): The TGA curve plots mass loss vs. temperature. The onset temperature of decomposition indicates the limit of the material's thermal stability. The derivative of this curve (DTG) shows the temperature of the maximum rate of mass loss.[8]
Computational Thermochemistry: A Predictive Approach
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for predicting thermochemical properties.[11][12] They are especially valuable for screening large libraries of potential drug candidates or for studying unstable intermediates.
Causality Behind Method Choices:
DFT Functionals (e.g., B3LYP): Functionals like B3LYP often provide a good balance between computational cost and accuracy for organic molecules.[15]
Basis Sets (e.g., 6-311+G ):** Extended basis sets are necessary to accurately describe the electron distribution, which is fundamental to calculating the molecule's energy.
Isodesmic Reactions: To improve accuracy and cancel out systematic errors in calculations, it is often best to calculate the enthalpy of a balanced reaction (an isodesmic reaction) where the types of chemical bonds are conserved, rather than relying on absolute calculated energies.
General Computational Workflow
Caption: General workflow for computational thermochemistry.
Structure-Thermochemical Property Relationships
While specific experimental data on a wide range of substituted quinolinemethanols is limited, we can infer the impact of structural modifications based on established principles of physical organic chemistry and studies on related N-heterocycles.[11][16]
Impact of Substituents on the Quinoline Ring:
Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (-CF₃) or nitro (-NO₂) are known to significantly affect the electron density of the aromatic system. Their presence generally leads to an increase in thermodynamic stability (a more negative enthalpy of formation). They also lower the pKa of the quinoline nitrogen, which can influence intermolecular interactions.[17]
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (-OCH₃) increase the electron density of the ring. Their effect on stability is less straightforward and can depend on resonance and inductive effects.
Hydrogen Bonding: Substituents capable of hydrogen bonding (e.g., -OH, -NH₂) can significantly increase the crystal lattice energy, leading to higher melting points and greater enthalpies of sublimation.
Impact of the Methanol Side Chain:
The hydroxyl group of the methanol moiety is a key site for hydrogen bonding, contributing significantly to the crystal packing and stability.
Modifications to the side chain, such as the inclusion of additional amine groups as seen in many antimalarial analogs, introduce more sites for hydrogen bonding and alter the molecule's polarity and basicity, thereby impacting both intermolecular forces and solvation properties.[1]
Caption: Key structural features influencing thermochemistry.
Tabulated Thermochemical Data for Foundational Quinolines
Comprehensive experimental thermochemical data for complex, medicinally relevant substituted quinolinemethanols are not widely available in the public domain. However, data for simpler quinoline derivatives provide a crucial baseline for understanding the parent ring system.
Compound
Formula
State
Standard Enthalpy of Formation (ΔfH°(298.15 K)) (kJ/mol)
Enthalpy of Vaporization/Sublimation (ΔHvap/sub) (kJ/mol)
Reference(s)
Quinoline
C₉H₇N
Liquid
174.9
-
2-Methylquinoline
C₁₀H₉N
Liquid
-
65.25 ± 0.13
2-Chloroquinoline
C₉H₆ClN
Solid
-
-
2-Phenylquinoline
C₁₅H₁₁N
Solid
-
-
Conclusion and Future Outlook
Substituted quinolinemethanols are of undeniable importance to medicinal chemistry. This guide has established the critical role of thermochemical characterization in their development and provided a robust framework of experimental and computational methodologies for this purpose. The analysis of structure-property relationships reveals the profound influence of substituents on the thermodynamic stability of these molecules.
The most salient finding is the significant gap in publicly available, experimental thermochemical data for complex quinolinemethanol derivatives that are of direct pharmaceutical relevance. A systematic study, combining calorimetry and high-level computational modeling, on a library of such compounds would be of immense value. Such work would not only provide essential data for formulation and stability studies but would also enable the development of more accurate predictive models for the rational in-silico design of the next generation of quinolinemethanol-based therapeutics.
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Foreword: Bridging Theory and Application in Modern Drug Discovery
An In-Depth Technical Guide to Quantum Chemical Calculations for (2-Methylquinolin-5-yl)methanol In the landscape of contemporary drug development, the journey from a promising molecular scaffold to a clinically viable t...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Quantum Chemical Calculations for (2-Methylquinolin-5-yl)methanol
In the landscape of contemporary drug development, the journey from a promising molecular scaffold to a clinically viable therapeutic is both arduous and expensive. Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] The specific compound of interest, (2-Methylquinolin-5-yl)methanol, represents a scaffold with significant potential, combining the established pharmacophoric properties of the quinoline ring with a reactive methanol group that can be crucial for target engagement or metabolic pathways. To rationally design and optimize such candidates, we must move beyond empirical, trial-and-error approaches and delve into the fundamental electronic and structural properties that govern molecular behavior.
This technical guide is designed for researchers, computational chemists, and drug development professionals who seek to leverage the predictive power of quantum mechanics (QM). We will explore the theoretical underpinnings and practical application of quantum chemical calculations to elucidate the key characteristics of (2-Methylquinolin-5-yl)methanol. As a self-validating system, the protocols described herein are grounded in established best practices, ensuring that the generated data is both reliable and relevant for making informed decisions in a drug discovery pipeline. Our focus will be on explaining the causality behind methodological choices, providing not just a "how-to" but a "why-to" for each step of the computational workflow.
The Theoretical Framework: Selecting the Right Quantum Mechanical Lens
The choice of a computational method is a critical decision dictated by the desired balance between accuracy and computational cost.[3] For a molecule the size of (2-Methylquinolin-5-yl)methanol, several robust methods are at our disposal.
Hartree-Fock (HF) Theory: The Ab Initio Foundation
Hartree-Fock (HF) theory is a foundational ab initio method that approximates the complex many-electron wavefunction using a single Slater determinant.[4][5] It operates on the mean-field approximation, where each electron interacts with an average field generated by all other electrons.[5] While its primary limitation is the neglect of electron correlation, leading to systematic errors, HF theory remains an invaluable tool for initial geometry pre-optimization and for providing a baseline electronic structure.[6][7] For many organic molecules, it provides qualitatively reasonable molecular structures.[7]
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has become the most widely used quantum mechanical method for drug design, offering a superior balance of accuracy and efficiency.[6] Instead of the computationally demanding wavefunction, DFT calculates the system's energy and other properties from its electron density, a simpler, three-dimensional quantity.[8] The accuracy of DFT is critically dependent on the choice of the exchange-correlation (XC) functional, which approximates the complex quantum mechanical interactions between electrons.[9] Hybrid functionals, such as the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr), incorporate a portion of the exact exchange from HF theory and have been extensively benchmarked for their reliable performance on organic and drug-like molecules.[1][10]
Semi-Empirical Methods: For Speed and Scale
When throughput is a priority, semi-empirical methods like PM7 (Parameterization Model 7) offer a computationally inexpensive alternative.[11][12] These methods simplify the HF equations by replacing many of the complex integrals with parameters derived from experimental data.[13] While less accurate than DFT, they are orders of magnitude faster, making them suitable for initial conformational searches or screening large libraries of derivatives.[11][13]
A Validated Computational Workflow
The following protocol outlines a systematic and reproducible approach for the quantum chemical analysis of (2-Methylquinolin-5-yl)methanol. This workflow is designed to ensure that the final results are derived from a stable, low-energy molecular conformation.
Caption: A validated computational workflow for quantum chemical analysis.
Experimental Protocol: Step-by-Step Methodology
1. Molecular Structure Preparation
Objective: To generate an initial 3D coordinate file for the molecule.
Procedure:
Draw the 2D structure of (2-Methylquinolin-5-yl)methanol.
Use a molecular builder/editor program (e.g., Avogadro, Chemcraft) to convert the 2D drawing into a reasonable initial 3D conformation.[14][15]
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) within the builder software.
Save the coordinates in a format compatible with quantum chemistry software (e.g., .xyz or .mol file).
2. Geometry Optimization
Objective: To find the lowest-energy (most stable) conformation of the molecule on the potential energy surface.[1]
Rationale for a Two-Step Approach: For flexible molecules, a pre-optimization with a less computationally demanding method can efficiently locate a good starting geometry for the more accurate, but slower, DFT calculation.
Procedure:
Software Selection: Choose a quantum chemistry package such as Gaussian, GAMESS, ORCA, or Q-Chem.[1][16][17]
(Optional) Pre-optimization: Submit the initial structure for a geometry optimization calculation using either the Hartree-Fock method with a minimal basis set (e.g., HF/3-21G) or a semi-empirical method (e.g., PM7).
Final DFT Optimization:
Method: Use the B3LYP functional, which is well-validated for organic molecules.[10]
Basis Set: Employ the Pople-style 6-31G(d,p) basis set.[18] This split-valence basis set provides flexibility for valence electrons and includes polarization functions (d on heavy atoms, p on hydrogens) to accurately describe non-spherical electron distributions in bonded systems.[19]
Input: Use the output geometry from the pre-optimization step as the input for this calculation.
Convergence: Ensure the calculation converges to a stationary point according to the software's default criteria.
3. Vibrational Frequency Analysis
Objective: To verify that the optimized geometry corresponds to a true energy minimum and to compute theoretical vibrational spectra.
Procedure:
Perform a frequency calculation at the identical level of theory used for the final geometry optimization (B3LYP/6-31G(d,p)). This is a mandatory step for a valid optimization.[1]
Analysis: Check the output file for the number of imaginary frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.
4. Electronic Property Calculation
Objective: To compute key electronic descriptors from the final, validated molecular geometry.
Procedure:
Using the optimized and frequency-verified geometry, perform a single-point energy calculation.
Use a slightly larger basis set, such as 6-311+G(d,p), for this step if higher accuracy in electronic properties is desired. The inclusion of diffuse functions (+) is particularly important for accurately describing lone pairs and potential non-covalent interactions.[20][21]
From this calculation, extract the following properties:
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The molecular electrostatic potential (MEP) surface.
Mulliken atomic charges.
The total dipole moment.
Data Presentation and Mechanistic Interpretation
The output of these calculations provides a wealth of quantitative data. Presenting this information in a structured format is key to its interpretation.
Table 1: Calculated Electronic Properties of (2-Methylquinolin-5-yl)methanol
Property
Calculated Value
Unit
Significance in Drug Design
EHOMO
Value
eV
Correlates with ionization potential; indicates electron-donating ability.[22]
ELUMO
Value
eV
Correlates with electron affinity; indicates electron-accepting ability.[22]
HOMO-LUMO Gap (ΔE)
Value
eV
Key indicator of chemical reactivity and kinetic stability.[23]
Dipole Moment
Value
Debye
Measures molecular polarity, influencing solubility and protein-ligand interactions.
Note: The "Value" fields are placeholders for the results that would be obtained from the described computational protocol.
Table 2: Selected Optimized Geometric Parameters
Parameter
Atom(s)
Calculated Value
Unit
Bond Length
C5-C(H2OH)
Value
Å
Bond Length
C(H2)-OH
Value
Å
Bond Angle
C4-C5-C(H2OH)
Value
Degrees
Dihedral Angle
C6-C5-C(H2OH)-O
Value
Degrees
Note: The "Value" fields are placeholders. These parameters define the 3D orientation of the key methanol substituent relative to the quinoline ring.
Interpretation of Results
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability. A small gap suggests that the molecule is more reactive and can be easily polarized, which can be crucial for binding to a biological target.[23][24] Conversely, a very small gap may indicate instability or potential toxicity.[24] For drug-like compounds, an optimal gap often balances reactivity with stability.[25]
Molecular Orbital Surfaces: Visualization of the HOMO and LUMO provides profound insight. Typically, for quinoline derivatives, the HOMO is distributed across the electron-rich aromatic ring system, indicating this is the primary site for electron donation (nucleophilic character). The LUMO is often similarly delocalized, representing the region most susceptible to accepting electrons (electrophilic character).[22]
Molecular Electrostatic Potential (MEP): The MEP map is an invaluable tool for predicting intermolecular interactions. It visually displays the charge distribution across the molecule.
Negative Potential Regions (Red/Yellow): These areas are electron-rich and are favorable sites for electrophilic attack or for forming hydrogen bonds as an acceptor. For (2-Methylquinolin-5-yl)methanol, these are expected around the nitrogen atom of the quinoline ring and the oxygen atom of the methanol group.[26]
Positive Potential Regions (Blue): These areas are electron-poor and indicate sites for nucleophilic attack or hydrogen bond donation. The hydrogen atom of the hydroxyl group is a primary site of positive potential.[26]
Caption: Key functional groups and predicted reactive sites of the molecule.
Conclusion: From Quantum Data to Drug Design Insights
This guide has detailed a robust and scientifically-grounded workflow for the quantum chemical characterization of (2-Methylquinolin-5-yl)methanol. By employing methods like Density Functional Theory, we can move beyond a static 2D representation and gain a deep understanding of the molecule's three-dimensional structure, electronic landscape, and inherent reactivity. The calculated properties—such as the HOMO-LUMO gap, MEP surface, and geometric parameters—serve as critical descriptors that can be used to predict a molecule's behavior in a biological system, guide the design of more potent analogues, and rationalize structure-activity relationships (SAR). Quantum chemical calculations are not merely an academic exercise; they are an indispensable component of the modern, rational drug discovery toolkit, enabling scientists to make more informed decisions, reduce experimental costs, and ultimately accelerate the development of new medicines.[27][28]
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UW-Eau Claire (n.d.). Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. UW-Eau Claire. Available at: [Link]
Wikipedia (n.d.). Hartree–Fock method. Wikipedia. Available at: [Link][4]
AZChemie (n.d.). A Hartree-Fock Tutorial. UC Merced. Available at: [Link][5]
MilliporeSigma (n.d.). 2-Methylquinoline-6-methanol. MilliporeSigma. Available at: [Link][34]
IntechOpen (2021). Synthetic and Pharmacophoric Utility of Quinazoline Motif in Drug Design. IntechOpen. Available at: [Link][35]
Introduction: The Enduring Relevance of the Friedländer Annulation
An Application Guide to the Friedländer Synthesis of 2-Methylquinoline Derivatives For Researchers, Scientists, and Drug Development Professionals First reported by Paul Friedländer in 1882, the Friedländer synthesis is...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Friedländer Synthesis of 2-Methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
First reported by Paul Friedländer in 1882, the Friedländer synthesis is a cornerstone of heterocyclic chemistry, providing a direct and versatile pathway to quinoline scaffolds.[1][2][3][4][5] The reaction facilitates the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group, which upon cyclodehydration, forms the quinoline ring system.[6][7][8][9] This method can be catalyzed by either acids or bases, and its adaptability has led to numerous modern variations that improve yields and reaction conditions.[2][6]
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic bioactive molecules.[2][10][11] Derivatives, including the 2-methylquinoline motif, exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties, making them highly attractive targets for drug discovery and development programs.[1][3][12] This guide offers an in-depth exploration of the reaction mechanism, detailed experimental protocols, and field-proven insights for the successful synthesis of 2-methylquinoline derivatives.
Reaction Mechanism: A Tale of Two Pathways
The Friedländer synthesis can proceed via two primary mechanistic routes, with the operative pathway largely dictated by the reaction conditions (i.e., acid or base catalysis).[1][6] For the synthesis of a 2-methylquinoline derivative from a 2-aminoaryl ketone and acetone, both pathways converge on the same final product after a series of condensation and cyclodehydration steps.
Aldol Condensation Pathway (Base-Catalyzed): This route is favored under basic conditions.[1] It commences with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolate of the α-methylene ketone. The resultant aldol adduct then undergoes an intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, followed by dehydration to yield the quinoline product.[1][3][5]
Schiff Base Formation Pathway (Acid-Catalyzed): Under acidic catalysis, the reaction often initiates with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl of the second ketone.[1][13] This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final 2-methylquinoline derivative.[1][14]
Fig 1. Mechanistic pathways of the Friedländer synthesis.
Comparative Data on Catalytic Systems
The choice of catalyst and reaction conditions profoundly influences the efficiency of the Friedländer synthesis. Modern methodologies often employ milder catalysts or alternative energy sources to improve yields and simplify procedures compared to traditional protocols.
Note: Yields are highly dependent on the specific substrates used and are presented for comparative purposes.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-methylquinoline derivatives.
Protocol 1: Classical Base-Catalyzed Synthesis of 2,4-Dimethylquinoline
This protocol is a representative example of a traditional Friedländer reaction using a base catalyst.[15]
Materials:
2'-Aminoacetophenone (1.0 eq)
Acetone (2.0 eq)
Potassium hydroxide (KOH, catalytic amount)
Ethanol
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2'-aminoacetophenone (1.0 eq) and acetone (2.0 eq) in ethanol.
Catalyst Addition: Add a catalytic amount of powdered potassium hydroxide to the mixture.
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[15]
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the mixture carefully with a dilute acid (e.g., 1M HCl).
Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).[15]
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[15] Concentrate the filtrate under reduced pressure to obtain the crude product.
Final Purification: Purify the crude product by column chromatography on silica gel to afford the pure 2,4-dimethylquinoline.
Protocol 2: Modern Iodine-Catalyzed Solvent-Free Synthesis
This protocol outlines a more modern, efficient, and environmentally conscious approach using molecular iodine as a catalyst under solvent-free conditions.[9][16][17]
Reactant Preparation: In a clean, dry round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).[16]
Reaction: Heat the reaction mixture to 80-100°C with magnetic stirring.
Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed (typically 30-60 minutes).[17]
Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the solid mixture in ethyl acetate (20 mL).
Purification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine, followed by a wash with brine.[17]
Final Steps: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the high-purity product. Further purification via chromatography is typically not required but can be performed if necessary.
Troubleshooting and Field-Proven Insights
While robust, the Friedländer synthesis can present challenges, most commonly suboptimal product yield. A systematic approach to troubleshooting is critical for success.[16][20]
Common Challenge: Low Reaction Yield
Potential Cause 1: Suboptimal Reaction Conditions. The classic Friedländer synthesis often requires high temperatures and strong acids or bases.[16] Insufficient thermal energy can cause the reaction to stall.
Expert Solution: Systematically increase the reaction temperature in increments while monitoring by TLC. For thermally sensitive substrates, consider alternative energy sources like microwave irradiation, which can significantly reduce reaction times (from hours to minutes) and improve yields.[16][19]
Potential Cause 2: Competing Side Reactions. The most prevalent side reaction, particularly under basic conditions, is the self-condensation (aldol reaction) of the ketone reactant (e.g., acetone).[16][20] This consumes starting material and complicates purification.
Expert Solution: Switch from a base to an acid catalyst. Catalysts like p-toluenesulfonic acid or molecular iodine are highly effective at promoting the desired Friedländer annulation while minimizing ketone self-condensation.[16] For base-mediated reactions where this is a persistent issue, using the pre-formed imine analog of the o-aminoaryl ketone can be an effective strategy to circumvent the side reaction.[6]
Potential Cause 3: Poor Substrate Reactivity. The electronic properties of the substrates are crucial. Electron-withdrawing groups on the 2-aminoaryl ketone can decrease the nucleophilicity of the amino group, slowing the initial condensation step and leading to low conversion.[16][20]
Expert Solution: The choice between an acid or base catalyst is highly substrate-dependent.[1] If one class of catalyst provides low yield, the other should be explored. For less reactive substrates, employing more potent Lewis acid catalysts (e.g., ZrCl₄, In(OTf)₃) or moving to solvent-free conditions at a higher temperature can effectively drive the reaction to completion.[12][18]
General Experimental Workflow
The overall process for a typical Friedländer synthesis, from setup to final product analysis, follows a logical sequence.
Application Note: (2-Methylquinolin-5-yl)methanol as a Strategic Building Block for Complex Molecules
Introduction & Structural Rationale In advanced medicinal chemistry and complex molecule synthesis, the selection of highly functionalized building blocks dictates the efficiency of the synthetic pathway. (2-Methylquinol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
In advanced medicinal chemistry and complex molecule synthesis, the selection of highly functionalized building blocks dictates the efficiency of the synthetic pathway. (2-Methylquinolin-5-yl)methanol (CAS: 141234-06-2)[1] serves as a privileged heterocyclic scaffold. The quinoline core provides essential hydrogen-bonding and metal-coordination capabilities, while the C2-methyl group introduces specific steric parameters that influence target binding lipophilicity.
Crucially, the C5-hydroxymethyl group acts as an orthogonal, highly reactive site. Because it is electronically decoupled from the basic quinoline nitrogen, it can undergo selective oxidation or halogenation without destroying the pharmacophore. This specific reactivity profile makes it an indispensable precursor for synthesizing 2[2] and complex 5-HT receptor modulators such as 3[3].
Mechanistic Workflows & Self-Validating Protocols
Workflow A: Oxidation and Hantzsch Condensation (Calcium Antagonists)
To synthesize calcium channel blockers, the benzylic-like alcohol must first be oxidized to an aldehyde, which then undergoes a multi-component Hantzsch condensation.
Synthetic workflow for calcium antagonists via MnO2 oxidation and Hantzsch condensation.
Protocol 1: Selective Oxidation to 2-Methylquinoline-5-carboxaldehyde
Causality & Design : Converting the C5-hydroxymethyl group to an aldehyde requires a mild oxidant to prevent over-oxidation to the corresponding carboxylic acid. Activated manganese dioxide (MnO₂) is selected because it operates via a surface-mediated radical mechanism highly specific to allylic and benzylic alcohols.
Step-by-Step Methodology :
Preparation : Dissolve 1.0 eq of (2-Methylquinolin-5-yl)methanol in anhydrous dichloromethane (CH₂Cl₂) (0.1 M) under an inert argon atmosphere. Causality: CH₂Cl₂ provides optimal solubility and is completely unreactive towards MnO₂.
Reagent Addition : Add 10.0 eq of activated MnO₂ in a single portion. Causality: A large excess is required because the reaction strictly occurs on the solid surface of the heterogeneous reagent.
Reaction & Monitoring : Stir vigorously at room temperature (20-25°C). Self-Validation: Monitor via TLC (Silica, Hexanes/EtOAc 1:1). The reaction is complete when the UV-active starting material spot disappears, replaced by a new, strongly UV-active spot at a higher R_f (typically 12-16 hours).
Workup : Filter the mixture through a pad of Celite to remove manganese salts. Wash the filter cake with excess CH₂Cl₂. Self-Validation: The filtrate must be clear and slightly yellow, indicating the absence of colloidal manganese.
Isolation : Concentrate under reduced pressure. Self-Validation: ¹H NMR (CDCl₃) will confirm success via the disappearance of the benzylic CH₂ protons (~4.7 ppm) and the appearance of a sharp aldehyde singlet at ~10.2 ppm.
Protocol 2: Hantzsch Condensation
Causality & Design : The Hantzsch synthesis constructs the 1,4-dihydropyridine core by condensing the newly formed aldehyde with a β-ketoester and an ammonia source. Ethanol is chosen as the solvent because its protic nature stabilizes the enamine intermediates and facilitates proton transfers during the cyclization cascade.
Step-by-Step Methodology :
Preparation : Combine 1.0 eq of 2-methylquinoline-5-carboxaldehyde, 2.0 eq of methyl acetoacetate, and 1.5 eq of ammonium hydroxide (28% aq.) in absolute ethanol.
Reflux : Heat to reflux (78°C) for 6 hours. Causality: Elevated thermal energy is required to drive the sequential dehydration steps.
Isolation : Cool the reaction mixture slowly to 0°C in an ice bath. Self-Validation: The target 1,4-dihydropyridine derivative will spontaneously precipitate as a solid upon cooling.
Purification : Collect by vacuum filtration and recrystallize from methanol. Self-Validation: The purified product will exhibit a characteristic broad singlet in ¹H NMR (~9.0 ppm) corresponding to the dihydropyridine N-H proton[2].
Workflow B: Halogenation for Complex Ligand Assembly
To utilize the building block as an alkylating agent for complex ligands (e.g., the 5-HT receptor modulator SB-649915), the hydroxyl group must be converted into a superior leaving group.
Conversion of (2-Methylquinolin-5-yl)methanol to an alkylating agent for complex ligand synthesis.
Protocol 3: Chlorination and Free-Base Isolation
Causality & Design : Thionyl chloride (SOCl₂) is utilized for chlorination because its byproducts are gaseous, simplifying purification. However, the basic quinoline nitrogen will react with the HCl byproduct, necessitating a careful basic workup to isolate the reactive free base.
Step-by-Step Methodology :
Preparation : Dissolve 1.0 eq of (2-Methylquinolin-5-yl)methanol in anhydrous CH₂Cl₂ at 0°C.
Addition : Dropwise add 1.5 eq of SOCl₂. Causality: Slow addition controls the exothermic release of SO₂ and HCl gases.
Reaction : Allow the mixture to warm to room temperature and stir for 2 hours. Self-Validation: The complete cessation of gas bubbling indicates the end of the chlorination phase.
Neutralization : Carefully pour the mixture into saturated aqueous NaHCO₃ until the pH is ~8. Causality: This neutralizes excess SOCl₂ and deprotonates the quinoline hydrochloride salt back to the free base. Self-Validation: CO₂ bubbling will occur and must cease entirely before phase separation.
Extraction : Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Self-Validation: IR spectroscopy will confirm the complete disappearance of the broad O-H stretch (~3300 cm⁻¹), yielding 5-(chloromethyl)-2-methylquinoline ready for nucleophilic attack[3].
Quantitative Data Summary
Table 1: Physicochemical Properties of the Building Block
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Mechanistic Guide & Self-Validating Experimental Protocols.
Rationale and Mechanistic Paradigms
The repurposing of quinoline methanols—historically deployed as antimalarials (e.g., Mefloquine)—into targeted anticancer therapeutics represents a major paradigm shift in oncology drug development. Because of their lipophilic and basic nature, these compounds act as cationic amphiphilic drugs (CADs) that readily cross cell membranes and accumulate in acidic organelles.
As a Senior Application Scientist, I advise teams to look beyond standard apoptotic pathways when evaluating these analogs. Quinoline methanols frequently induce non-canonical cell death mechanisms:
Autophagy Inhibition & ER Stress: Classic analogs like Mefloquine (MQ) and its oxazolidine derivatives accumulate in the lysosomes, raising lysosomal pH. This prevents autophagosome-lysosome fusion, triggering severe endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) production in breast and prostate cancer models 12.
Catastrophic Vacuolization (Methuosis): The highly potent derivative Vacquinol-1 induces a distinct, non-apoptotic cell death in glioblastoma (GBM) cells 3.
Expert Insight on Literature: Early literature erroneously attributed Vacquinol-1's activity to MKK4 activation—a claim later retracted due to irreproducibility 4. Subsequent rigorous chemical proteomic profiling has definitively established that Vacquinol-1 acts via dual disruption of endolysosomal homeostasis: direct inhibition of Calmodulin (CaM) and hyperactivation of v-ATPase 5.
Fig 1. Vacquinol-1 induced methuosis pathway via dual disruption of endolysosomal homeostasis.
Quantitative Pharmacodynamic Profiles
When designing your dose-response curves, use the following benchmark data for quinoline methanol analogs across various cancer phenotypes.
Causality Note: Relying solely on endpoint metabolic assays (like MTT/CellTiter-Glo) at 72 hours will mask the kinetic reality of methuosis. Because methuosis involves massive macropinocytosis before cell lysis, live-cell morphological tracking is mandatory. Furthermore, to prove the mechanism is truly driven by an ATP crisis (and not off-target toxicity), the protocol must include a self-validating rescue condition.
Fig 2. Self-validating experimental workflow for evaluating methuosis-inducing compounds.
Protocol A: Live-Cell Kinetic Profiling of Catastrophic Vacuolization
This protocol isolates the specific methuotic phenotype from general cytotoxicity by utilizing exogenous ATP to counter-regulate the cell death pathway via TRPM7 channels 7.
Step 1: Cell Seeding
Plate target cells (e.g., U-87 MG for GBM) in a 96-well optical bottom plate at a density of 5,000 cells/well.
Incubate for 24 hours at 37°C, 5% CO₂ to allow complete adherence.
Step 2: Compound Preparation & Treatment
Note: Quinoline methanols are highly lipophilic. Always perform serial dilutions in intermediate solvent (DMSO) before adding to complete media to prevent precipitation.
Prepare a 10 mM stock of the quinoline methanol analog (e.g., Vacquinol-1) in DMSO.
Experimental Wells: Treat cells with a dose-response range (0.1 µM to 20 µM).
Self-Validation Rescue Wells: Treat parallel wells with the IC90 of the compound + 1 µM exogenous ATP .
Negative Control: Vehicle only (DMSO < 0.1%).
Step 3: Live-Cell Imaging (IncuCyte)
Place the plate in a live-cell analysis system.
Capture phase-contrast images every 2 hours for 72 hours.
Expected Observation: True methuosis will present as cell rounding and massive membrane ruffling within 4-8 hours, followed by the accumulation of large phase-lucent vacuoles.
Step 4: Validation Checkpoint
If the cell death is genuinely mediated by the Vacquinol-1 methuosis pathway, the wells co-treated with 1 µM exogenous ATP will show significantly rescued viability compared to compound alone 7. If ATP fails to rescue, the analog is likely triggering off-target necrosis.
Protocol B: Mechanistic Validation of Endolysosomal Disruption
To confirm that the analog disrupts endolysosomal homeostasis via v-ATPase hyperactivation 5.
Step 1: Acidic Vesicle Organelle (AVO) Staining
Treat cells with the target compound for 12 hours (the critical window before ATP depletion causes rupture).
Add LysoTracker Red (50 nM) to the culture media for 30 minutes.
Wash with PBS and image via fluorescence microscopy.
Step 2: Luminescent ATP Quantification with Inhibitor Control
In a parallel 96-well plate, pre-treat cells for 1 hour with Bafilomycin A1 (100 nM) , a known v-ATPase inhibitor.
Add the quinoline methanol analog and incubate for 12 hours.
Lyse cells and add a luminescent ATP detection reagent (e.g., CellTiter-Glo).
Validation Checkpoint: Bafilomycin A1 pre-treatment should block the compound-induced ATP depletion. By chemically inhibiting the v-ATPase pump, you prevent the analog from hyperactivating it, thus preserving cellular energy stores and validating the specific target mechanism 5.
References
Title: Mefloquine–Oxazolidine Derivatives: A New Class of Anticancer Agents | Source: Universidade Federal do Ceará | URL:1
Title: Mefloquine induces cell death in prostate cancer cells and provides a potential novel treatment strategy in vivo | Source: ResearchGate | URL:2
Title: An oral quinoline derivative, MPT0B392, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells | Source: PMC | URL:6
Title: Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 | Source: Oxford Academic | URL:5
Title: Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP | Source: PMC | URL:7
Title: New approach makes cancer cells explode (Notice of Retraction) | Source: Karolinska Institutet | URL:4
Title: A Comparative Analysis of Vacquinol-1 and Other Inducers of Methuosis in Glioblastoma | Source: Benchchem | URL:3
Experimental Protocols for the Functionalization of (2-Methylquinolin-5-yl)methanol: Oxidation and Mesylation Workflows
Introduction & Chemical Context (2-Methylquinolin-5-yl)methanol (CAS: 141234-06-2) is a highly versatile building block in1[1]. The molecule features an electron-deficient quinoline ring and a sterically accessible prima...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
(2-Methylquinolin-5-yl)methanol (CAS: 141234-06-2) is a highly versatile building block in1[1]. The molecule features an electron-deficient quinoline ring and a sterically accessible primary hydroxyl group at the C5 position. Functionalizing this hydroxymethyl moiety allows researchers to rapidly diversify the scaffold for structure-activity relationship (SAR) studies, such as the synthesis of 2[2]. Because the quinoline nitrogen is basic and nucleophilic, functionalization protocols must be carefully selected to avoid undesired N-alkylation or protonation-induced precipitation.
This application note details two divergent, field-proven workflows for functionalizing the primary hydroxyl group:
Selective Oxidation to 2-Methylquinoline-5-carbaldehyde.
Hydroxyl Activation via mesylation to (2-Methylquinolin-5-yl)methyl methanesulfonate.
Divergent Synthetic Pathways (Visualization)
Divergent functionalization pathways of (2-Methylquinolin-5-yl)methanol for drug discovery.
Protocol A: Selective Oxidation to 2-Methylquinoline-5-carbaldehyde
Mechanistic Causality & Expertise:
Converting a heterobenzylic alcohol to an aldehyde requires a mild oxidant to prevent over-oxidation to the carboxylic acid. 3 is the premier reagent for this transformation[3]. Unlike harsh acidic oxidants (e.g., Jones reagent) which would protonate the basic quinoline nitrogen and stall the reaction, MnO₂ operates efficiently under neutral, heterogeneous conditions. The surface-active nature of MnO₂ ensures 4[4].
Step-by-Step Methodology:
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve (2-Methylquinolin-5-yl)methanol (1.0 equiv, e.g., 5.0 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.1 M solution.
Reagent Addition: Add 5 (10 to 15 equiv by weight) to the stirring solution[5].
Self-Validation Tip: The large excess is required because the reaction occurs on the solid surface of the reagent; ensure the MnO₂ is freshly activated (dried at 120 °C) for optimal kinetics.
Reaction Monitoring: Stir the black suspension vigorously at room temperature (20–25 °C). Monitor the reaction via TLC (e.g., 50% Ethyl Acetate in Hexanes). The starting material (lower Rf) should cleanly convert to the less polar aldehyde (higher Rf) within 12–24 hours.
Workup & Isolation: Once complete,5 to remove the manganese salts[5]. Wash the filter cake thoroughly with excess DCM or ethyl acetate to ensure full product recovery.
Concentration: Concentrate the combined filtrates under reduced pressure using a rotary evaporator to afford 2-Methylquinoline-5-carbaldehyde. The crude product is typically >95% pure by NMR and can be used directly in downstream reductive aminations or Wittig olefinations.
Protocol B: Hydroxyl Activation via Mesylation
Mechanistic Causality & Expertise:
The hydroxyl group is a poor leaving group. To enable nucleophilic substitution (Sₙ2) reactions, it must be converted into a highly reactive electrophile. Reacting the alcohol with 6 generates a mesylate (-OMs)[6]. Et₃N serves a critical dual purpose: it acts as a non-nucleophilic base to facilitate the formation of the highly reactive sulfene intermediate, and it7[7]. Neutralizing HCl is paramount; otherwise, the quinoline nitrogen would protonate, rendering the molecule insoluble in DCM and potentially triggering auto-catalytic degradation.
Step-by-Step Methodology:
Reaction Setup:6 in a round-bottom flask under an inert atmosphere (N₂ or Ar)[6].
Base Addition: Add triethylamine (Et₃N) (1.5 equiv) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath.
Causality: Cooling is mandatory to control the exothermic reaction and suppress competitive N-alkylation of the quinoline ring.
Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 1–2 hours. Confirm completion via LC-MS or TLC (disappearance of the alcohol spot).
Quench & Extraction: Quench the reaction by adding cold distilled water. Transfer to a separatory funnel and extract the aqueous layer twice with DCM.
Washing & Drying:6[6]. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30 °C.
Storage: The resulting (2-Methylquinolin-5-yl)methyl methanesulfonate is highly reactive. It should be used immediately in subsequent Sₙ2 reactions (e.g., reacting with amines or thiols) or stored at -20 °C under argon to prevent degradation.
Quantitative Data Summary
Summarizing the operational parameters and expected outcomes for both functionalization pathways:
Parameter
Protocol A: Oxidation
Protocol B: Mesylation
Target Functional Group
Aldehyde (-CHO)
Mesylate (-OMs)
Primary Reagents
Activated MnO₂ (10-15 wt. eq)
MsCl (1.2 eq), Et₃N (1.5 eq)
Solvent
Anhydrous DCM
Anhydrous DCM
Temperature
Room Temperature (20-25 °C)
0 °C to Room Temperature
Typical Reaction Time
12 – 24 hours
1.5 – 2.5 hours
Expected Yield Range
85% – 95%
90% – 98% (Crude)
Purification Method
Celite Filtration
Aqueous Extraction (Washing)
Downstream Utility
Reductive amination, Wittig, Knoevenagel
Sₙ2 displacement (amines, azides, thiols)
References
CAS:141234-06-2 (2-Methylquinolin-5-yl)
Synthesis and Calcium Antagonist Activity of Dialkyl 1,4-Dihydro-2,6-dimethyl-4-(nitrogenous heteroaryl)
Manganese Dioxide - Common Organic Chemistry
Source: Common Organic Chemistry
URL
Oxidation of alcohols by TBHP in the presence of sub-stoichiometric amounts of MnO2
Source: CORE / Académie des sciences
URL
A Head-to-Head Battle of Oxidants: Magtrieve™ vs.
Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups
Source: BenchChem
URL
Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines
Source: ResearchGate
URL
Application Note: Analytical Methodologies for the Quantification of (2-Methylquinolin-5-yl)methanol
Introduction & Analytical Rationale (2-Methylquinolin-5-yl)methanol (CAS: 141234-06-2) is a highly functionalized heterocyclic building block characterized by a lipophilic methylquinoline core and a polar hydroxymethyl g...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Rationale
(2-Methylquinolin-5-yl)methanol (CAS: 141234-06-2) is a highly functionalized heterocyclic building block characterized by a lipophilic methylquinoline core and a polar hydroxymethyl group. It is frequently utilized in medicinal chemistry as a pharmacophore for kinase inhibitors and antimalarial agents.
The primary analytical challenge in quantifying quinoline derivatives lies in the basicity of the quinoline nitrogen (pKa ~4.5–5.5). On standard silica-based stationary phases, unprotonated or partially protonated nitrogen atoms interact strongly with residual acidic silanol groups. This secondary interaction causes severe peak tailing, shifting retention times, and poor integration reproducibility[1].
To counteract this, the methodologies described in this application note utilize highly end-capped C18 columns and strongly acidic mobile phases (pH < 3.0). This ensures the quinoline nitrogen is fully protonated, forcing the analyte into a single ionic state that yields sharp, symmetrical peaks and highly reproducible chromatography[2].
Experimental Workflow
Figure 1: Analytical workflow for the quantification of (2-Methylquinolin-5-yl)methanol.
Protocol A: High-Throughput LC-MS/MS for Bioanalysis (Plasma Matrices)
Causality & Design
For pharmacokinetic (PK) profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its unparalleled sensitivity and selectivity in complex biological matrices[3]. Quinolines are known to exhibit high protein binding in plasma; therefore, a rapid protein precipitation (PPT) using organic solvents is employed to denature proteins and release the bound analyte[4]. A structural analog (e.g., 2-methylquinoline) or a stable isotope-labeled internal standard (SIL-IS) must be spiked prior to extraction to correct for matrix-induced ion suppression and volumetric extraction losses[5].
Step-by-Step Methodology
1. Sample Preparation (Protein Precipitation):
Aliquot 50 µL of plasma (blank, calibration standard, or unknown) into a 96-well collection plate.
Add 10 µL of Internal Standard (IS) working solution (500 ng/mL in 50% methanol).
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to induce immediate protein precipitation.
Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte release.
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
Transfer 100 µL of the clear supernatant to an autosampler vial.
2. Chromatographic Conditions:
Column: Waters XBridge C18 (50 mm × 2.1 mm, 3.5 µm) or equivalent base-deactivated column.
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.0 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1.5 minutes.
Quantifier: m/z 174.1 → 156.1 (Corresponds to the loss of H₂O from the hydroxymethyl group).
Qualifier: m/z 174.1 → 130.1 (Corresponds to the loss of CH₂OH and methyl rearrangement).
Capillary Voltage: 3.5 kV.
Desolvation Temperature: 450°C.
Protocol B: HPLC-UV for Purity and Formulation Analysis
Causality & Design
For Active Pharmaceutical Ingredient (API) release testing and formulation stability, HPLC-UV is preferred over MS due to its superior precision, linear dynamic range at high concentrations, and ruggedness. The conjugated aromatic quinoline ring exhibits strong UV absorbance. Monitoring at 225 nm is an optimal choice to maximize the signal-to-noise ratio without dipping into the non-specific UV cutoff range of standard mobile phase solvents[2].
Step-by-Step Methodology
1. Sample Preparation:
Accurately weigh 10 mg of (2-Methylquinolin-5-yl)methanol and dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution.
Sonicate for 5 minutes to ensure complete dissolution.
Dilute with the mobile phase to the target working concentration (e.g., 10 µg/mL).
Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit from particulates.
2. Chromatographic Conditions:
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm).
Mobile Phase: Isocratic elution with 60% Water (0.1% TFA) and 40% Acetonitrile.
Note: Trifluoroacetic acid (TFA) is used here as a stronger ion-pairing agent than formic acid to further suppress silanol interactions at higher analyte loads.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 225 nm.
Injection Volume: 10 µL.
Quantitative Data & Validation Summary
The following table summarizes the expected validation parameters for both methods based on ICH Q2(R1) guidelines for quinoline derivatives.
Validation Parameter
Protocol A: LC-MS/MS (Plasma)
Protocol B: HPLC-UV (Formulation)
Linear Dynamic Range
1.0 – 1000 ng/mL
1.0 – 100 µg/mL
Limit of Detection (LOD)
0.2 ng/mL
0.3 µg/mL
Limit of Quantification (LOQ)
1.0 ng/mL
1.0 µg/mL
Accuracy (Mean Recovery)
85.4% – 92.1%
98.5% – 101.2%
Precision (Intra-day % RSD)
< 8.5%
< 2.0%
Primary Detection Mode
ESI+, MRM (174.1 → 156.1)
UV Absorbance (225 nm)
Troubleshooting & Optimization Insights
Peak Tailing (Asymmetry Factor > 1.5): If tailing occurs despite acidic conditions, suspect column degradation (loss of end-capping). Switch to a column specifically designed for basic compounds (e.g., charged-surface hybrid columns) or increase the buffer capacity of the mobile phase by using 10 mM Ammonium Formate adjusted to pH 3.0[1].
Matrix Effects & Ion Suppression (LC-MS/MS): If the absolute recovery drops below 70% or severe ion suppression is observed at the elution time of the analyte, dilute the plasma extract further (e.g., 1:5 with Mobile Phase A) before injection. Alternatively, switch from protein precipitation to Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges to selectively retain the basic quinoline core while washing away neutral lipids[3].
References
Dubbelman, A. C., et al. "Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices." Journal of Chromatography B, PubMed. URL:[Link]
Kluska, M., et al. "Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria." Journal of Liquid Chromatography & Related Technologies, Taylor & Francis. URL:[Link]
Rofstad, S., et al. "High Sensitivity Methods to Quantify Chloroquine and its Metabolite in Human Blood Samples Using LC–MS/MS." Bioanalysis, Taylor & Francis. URL:[Link]
Brum Junior, L., et al. "Determination of Quinine and Doxycycline in Rat Plasma by LC–MS–MS: Application to a Pharmacokinetic Study." Chromatographia, Springer. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Drug Discovery Professionals
Focus Areas: Polypharmacology, Kinase Inhibition (EGFR), Epigenetic Modulation (HDAC), and Phenotypic Screening
Executive Summary & Rationale
The quinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, historically recognized for its potent antimalarial properties[3]. Recently, functionalized quinolines, specifically (2-Methylquinolin-5-yl)methanol derivatives , have emerged as highly versatile building blocks in oncology. The nitrogen-containing heteroaromatic ring serves as an excellent hydrogen-bond acceptor, perfectly suited for the hinge region of kinases (e.g., EGFR, ATM) or the zinc-binding pocket of epigenetic enzymes [2]. Furthermore, the methanol moiety at the 5-position provides a critical vector for solvent-exposed modifications, improving compound solubility and enabling the design of dual-targeting agents, such as [1].
This application note details a self-validating High-Throughput Screening (HTS) cascade designed specifically for (2-Methylquinolin-5-yl)methanol libraries. Because quinoline derivatives are intrinsically fluorescent, standard biochemical assays often suffer from high false-positive rates. To circumvent this, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) primary screen, followed by an orthogonal High-Content Imaging (HCI) cellular assay to confirm intracellular target engagement and phenotypic efficacy.
HTS Cascade Logic & Workflow
A robust HTS campaign must be a self-validating system. Relying on a single assay format inevitably leads to the progression of Pan-Assay Interference Compounds (PAINS) or auto-fluorescent artifacts.
Primary Biochemical Screen (TR-FRET): We utilize TR-FRET because the long emission half-life of lanthanide fluorophores (e.g., Europium) allows for a time-gated measurement (typically 50–100 µs delay). This temporal delay ensures that the short-lived auto-fluorescence inherent to the quinoline core completely decays before the signal is captured, eliminating optical interference.
Counter-Screening: Hits are immediately evaluated in a target-free fluorometric assay to mathematically subtract any residual compound-mediated quenching.
Secondary Cellular Screen (HCI): Biochemical potency does not guarantee membrane permeability. We utilize automated confocal microscopy to multiplex two readouts in a single well: target engagement (Histone H3 acetylation) and phenotypic outcome (nuclear condensation/apoptosis).
Figure 1: Self-validating HTS triage workflow for quinoline-methanol derivatives.
Protocol 1: Primary TR-FRET Kinase Assay (EGFR)
This protocol describes the evaluation of (2-Methylquinolin-5-yl)methanol derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase domain.
Use an Echo® Acoustic Dispenser to transfer 50 nL of compounds (in 100% DMSO) into a low-volume 384-well white microplate. This eliminates tip-based carryover and prevents DMSO-induced toxicity by maintaining a final DMSO concentration of ≤0.5%.
Enzyme/Substrate Addition:
Add 5 µL of 2X EGFR enzyme/Biotin-Poly-GT mix to the assay wells. Incubate for 15 minutes at room temperature to allow compound binding to the kinase hinge region.
Reaction Initiation:
Add 5 µL of 2X ATP solution (at the predetermined
Km
value, typically 10 µM) to initiate the reaction.
Calculate the FRET ratio:
(Emission665/Emission620)×10,000
.
Self-Validation Metrics
For every plate, include 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (10 µM Gefitinib positive control). The assay is only validated if the Z'-factor is ≥ 0.65 , calculated as:
Z′=1−∣μpos−μneg∣3(σpos+σneg)
Protocol 2: Secondary High-Content Imaging (HCI)
To validate the dual-targeting hypothesis (EGFR/HDAC) of these quinoline derivatives, hits are advanced to a phenotypic cellular assay.
Figure 2: Dual-targeting mechanism of quinoline derivatives on EGFR and HDAC pathways.
Step-by-Step Methodology
Cell Seeding:
Seed A549 (Non-Small Cell Lung Cancer) cells at 2,500 cells/well in 384-well black, clear-bottom imaging plates. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment:
Treat cells with a 10-point dose-response titration of the quinoline derivatives for 24 hours.
Remove media and add 4% Paraformaldehyde (PFA) for 15 minutes.
Causality: PFA cross-links proteins, preserving cellular architecture for accurate morphological analysis.
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes to allow antibody penetration.
Immunostaining:
Block with 3% BSA for 1 hour.
Add primary antibody: Anti-acetyl-Histone H3 (Lys9) (1:500) overnight at 4°C.
Add secondary antibody: AlexaFluor 488 goat anti-rabbit (1:1000) + Hoechst 33342 (1 µg/mL) for 1 hour at room temperature.
Causality: Hoechst 33342 binds the minor groove of AT-rich DNA, providing a highly specific, high-contrast nuclear mask required for automated image segmentation.
Automated Imaging & Analysis:
Image plates using an automated confocal microscope (e.g., PerkinElmer Opera Phenix) at 20X magnification.
Multiplexed Readout:
Channel 1 (Hoechst): Count total nuclei (Cell Viability) and measure nuclear area (Apoptotic condensation).
Channel 2 (AlexaFluor 488): Measure mean fluorescence intensity within the nuclear mask to quantify HDAC inhibition (Target Engagement).
Representative Data Presentation
The table below summarizes hypothetical, yet scientifically grounded, screening data for a subset of (2-Methylquinolin-5-yl)methanol derivatives, demonstrating the triage of false positives and the identification of a lead dual-inhibitor.
Compound ID
Modification at 5-Methanol
EGFR IC₅₀ (nM)
FRET Z'-Factor
HDAC IC₅₀ (nM)
Cell Viability IC₅₀ (nM)
Triage Status
MQM-001
Unsubstituted
>10,000
0.72
>10,000
>10,000
Inactive
MQM-045
Hydroxamic acid linker
450 ± 12
0.75
85 ± 5
320 ± 15
Lead Candidate
MQM-088
Bulky fluorophore
12 ± 2
0.21
N/A
N/A
False Positive (Auto-fluorescence)
MQM-112
Piperazine extension
85 ± 8
0.80
>10,000
4,500 ± 200
Selective EGFR Inhibitor
Data Interpretation: MQM-045 successfully demonstrates potent biochemical target engagement against both EGFR and HDAC, translating effectively into cellular toxicity, validating the [1]. Conversely, MQM-088 highlights the necessity of the TR-FRET format; its intrinsic fluorescence crashed the Z'-factor, instantly flagging it as an assay artifact.
References
Title: Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors.
Source: European Journal of Pharmacology, 2023.
URL: [Link]
Title: Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.
Source: Journal of Medicinal Chemistry, 2016.
URL: [Link]
Title: Hematin Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores.
Source: Antimicrobial Agents and Chemotherapy, 2001.
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Troubleshooting low yield in Doebner-von Miller quinoline synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in heterocyclic synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in heterocyclic synthesis. The Doebner-von Miller reaction—a powerful offshoot of the Skraup synthesis used to construct 2-substituted quinolines from anilines and α,β-unsaturated carbonyls—is notoriously plagued by low yields.
The root cause of these low yields rarely stems from the failure of the core cyclization itself. Instead, it is the result of competing kinetic pathways: the catastrophic acid-catalyzed polymerization of the starting materials, incomplete oxidative aromatization, and regiochemical scrambling.
This guide is designed to deconstruct these failure modes, explain the underlying physicochemical causality, and provide self-validating protocols to rescue your reaction yields.
Diagnostic Workflow for Low Yields
Before adjusting your protocol, use the following logical framework to diagnose the specific failure mode of your synthesis.
Caption: Logical workflow for diagnosing and resolving low yields in Doebner-von Miller synthesis.
Troubleshooting Guides & FAQs
Issue 1: Severe Tar Formation and Polymerization
Q: My reaction mixture turns into an intractable, dark tar within minutes of heating, yielding almost no product. What is the mechanistic cause, and how can I prevent it?
A: Tar formation is the single most common failure mode in the Doebner-von Miller synthesis[1].
Causality: The reaction requires harsh acidic conditions to drive the Michael addition and subsequent cyclization. However, α,β-unsaturated aldehydes (enals) are highly susceptible to acid-catalyzed cationic self-condensation. In a standard monophasic aqueous system, the local concentration of the enal is high, meaning the rate of intermolecular polymerization vastly outpaces the rate of bimolecular reaction with the aniline[1].
Solution: Transition to a biphasic reaction medium (e.g., Toluene/Water). By dissolving the enal in the organic phase and the aniline hydrochloride in the aqueous phase, the enal is sequestered. It slowly partitions into the aqueous phase at a controlled rate, keeping its steady-state concentration low and drastically reducing polymerization[2]. Alternatively, using an acetal protecting group (which hydrolyzes in situ) can achieve a similar slow-release effect[1].
Issue 2: Contamination with Dihydroquinoline Impurities
Q: My LC-MS shows a mass corresponding to [M+2], and my yield of the fully aromatic quinoline is capped at ~30-40%. Why is the reaction stalling?
A: You are observing incomplete oxidative aromatization.
Causality: The cyclization step of the mechanism yields a 1,2-dihydroquinoline or 1,4-dihydroquinoline intermediate. To achieve the final aromatic quinoline, the system must undergo a formal loss of a hydride and a proton. Historically, this relies on disproportionation, where the starting enal or a Schiff base intermediate acts as a hydride acceptor[3]. This parasitic redox process consumes your starting materials, mathematically capping your yield.
Solution: Introduce a dedicated, stoichiometric external oxidant. Reagents such as Iodine (
I2
), Nitrobenzene, or Chloramine-T act as efficient hydride acceptors, driving the equilibrium forward without sacrificing your substrates[1]. Recent advances also demonstrate that running the reaction under an
O2
atmosphere with DMSO can facilitate this oxidation[4].
Issue 3: Reversal of Regiochemistry
Q: Instead of the expected 2-substituted quinoline, NMR confirms I have synthesized a 4-substituted quinoline. How did this happen?
A: You have encountered a shift in the kinetic pathway from 1,4-conjugate addition to direct 1,2-addition.
Causality: While the standard reaction yields 2-substituted quinolines via Michael addition, direct 1,2-addition of the aniline to the carbonyl forms a Schiff base. Under specific conditions—particularly when using strong organic acids like Trifluoroacetic Acid (TFA) in reflux—the regiochemistry reverses, favoring cyclization from the Schiff base adduct to form 4-substituted quinolines[3]. Furthermore, isotope scrambling experiments have revealed that the mechanism is highly complex, sometimes involving a fragmentation-recombination pathway where the initial adduct cleaves into an imine and a ketone before recombining[5].
Solution: If the 2-substituted isomer is desired, avoid TFA. Screen Lewis acids such as
ZnCl2
or
Sc(OTf)3
, which preferentially coordinate to the carbonyl oxygen, softening the electrophile and directing the aniline toward the 1,4-conjugate addition pathway[3].
Reaction Mechanism & The Oxidation Bottleneck
Caption: Mechanistic pathway of the Doebner-von Miller reaction highlighting the critical oxidation step.
Quantitative Data: Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and expected yields, derived from optimized literature conditions.
To ensure maximum yield and reproducibility, utilize this self-validating biphasic protocol. The physical separation of reagents prevents runaway polymerization, while the inclusion of an oxidant ensures complete aromatization.
Step 1: Preparation of the Biphasic System
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve Aniline (10.0 mmol) in 20 mL of 6M aqueous HCl.
Self-Validation Check: The solution should become homogeneous and slightly warm as the soluble aniline hydrochloride salt forms.
Add 20 mL of Toluene to the flask to create the biphasic layer.
Step 2: Controlled Addition
Dissolve the α,β-unsaturated carbonyl (12.0 mmol) in 10 mL of Toluene.
Cool the biphasic reaction mixture to 0 °C using an ice bath.
Using an addition funnel, add the carbonyl/toluene solution dropwise over 30 minutes under vigorous stirring (to maximize interfacial surface area).
Self-Validation Check: If the aqueous layer begins turning highly viscous or black during addition, your addition rate is too fast, and localized polymerization is occurring. Slow the drip rate.
Step 3: Cyclization and Oxidative Aromatization
Once addition is complete, add Iodine (
I2
, 0.5 mmol) as a catalytic oxidant.
Equip the flask with a reflux condenser and heat the mixture to 90 °C for 6–8 hours.
Self-Validation Check: Monitor the organic layer via TLC (Hexanes/EtOAc). The disappearance of the enal and the appearance of a highly fluorescent blue/green spot under 365 nm UV light confirms successful cyclization and aromatization.
Step 4: Work-up and Isolation
Cool the mixture to room temperature. Separate the organic and aqueous layers.
Carefully neutralize the aqueous layer with 6M NaOH until pH > 10.
Extract the neutralized aqueous layer with Ethyl Acetate (3 x 30 mL).
Self-Validation Check: The desired quinoline free base will partition into the organic layer. Any polymeric tars formed will remain insoluble or trapped in the basic aqueous phase.
Wash combined organics with brine, dry over
Na2SO4
, and concentrate under reduced pressure. Purify via column chromatography.
References
BenchChem Technical Support Team. Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem. 1
N. N. B. et al. Recent Advances in Metal-Free Quinoline Synthesis. MDPI. 2
Wikipedia Contributors. Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. 5
J. S. Yadav et al. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications. 3
X. Y. et al. Synthesis of Indenoquinolinones and 2-Substituted Quinolines via[4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry - ACS Publications. 4
Optimization of reaction conditions for quinoline synthesis
Introduction Welcome to the Technical Support Center for Quinoline Synthesis. The quinoline scaffold is a privileged pharmacophore in drug development, yet its synthesis is notoriously plagued by harsh conditions, poor r...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center for Quinoline Synthesis. The quinoline scaffold is a privileged pharmacophore in drug development, yet its synthesis is notoriously plagued by harsh conditions, poor regioselectivity, and intractable side products. This guide is designed for researchers and scientists to troubleshoot common failure modes in classical methods (Skraup, Friedländer) and modern transition-metal-catalyzed approaches. Rather than just providing recipes, this guide focuses on the thermodynamic and kinetic causality behind experimental choices to help you build self-validating, high-yield protocols.
Section 1: The Skraup Synthesis – Taming the Exotherm
The Skraup synthesis is a powerful but aggressive method for constructing quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent. Its primary failure mode is the uncontrolled exothermic generation of acrolein.
Troubleshooting FAQs
Q: Why does my Skraup reaction instantly turn into an intractable black tar, resulting in single-digit yields?A: The reaction requires adding acrolein (which has a boiling point of 53°C) to a highly concentrated sulfuric acid cocktail at elevated temperatures, which often causes the mixture to vaporize, spray, and instantly polymerize into a jet-black tarry goo[1]. This localized overheating and uncontrolled exothermic dehydration of glycerol leads to rapid polymerization of the acrolein intermediate before it can undergo the desired Michael addition with the aniline[2].
Q: How can I prevent this polymerization and improve my yield?A: You must control the oxidation rate. Introducing a moderator like ferrous sulfate (FeSO₄) tempers the violent oxidation of the dihydroquinoline intermediate by the oxidizing agent (e.g., nitrobenzene), preventing thermal runaway[2]. Alternatively, modern "green" modifications utilize pressure Q-tubes at 200°C, allowing glycerol to act as both a solvent and reactant under subcritical conditions, which drastically reduces tar formation and improves yields up to 60%[3].
Q: My reaction mixture forms a solid glass upon cooling, making workup impossible. What should I do?A: If the reaction must be interrupted and cools into a glass, you must exercise extreme care when reheating; superheating the outer portions while the center remains cold can trigger vigorous, explosive decomposition[4]. To prevent workup losses from high viscosity, carefully dilute the mixture with water immediately after it has cooled slightly, or utilize steam distillation to separate volatile quinolines from the non-volatile polymeric tar[2].
Experimental Protocol: Moderated Skraup Synthesis
This protocol utilizes a moderator to establish a self-validating, controlled exotherm.
Reagent Preparation: In a robust round-bottom flask equipped with a mechanical stirrer, combine 1.0 equivalent of the aniline derivative, 3.0 equivalents of anhydrous glycerol, and 1.0 equivalent of nitrobenzene (oxidizing agent).
Causality: Anhydrous glycerol is critical; excess water inhibits the initial acid-catalyzed dehydration step[2].
Addition of Moderator: Add 0.05 equivalents of Ferrous Sulfate (FeSO₄) to the mixture.
Causality: FeSO₄ acts as an electron-transfer moderator, regulating the highly exothermic oxidation step and preventing the localized hot spots that cause acrolein polymerization[2].
Causality: Efficient mechanical stirring dissipates the heat of solvation and prevents the formation of localized acidic pockets that trigger charring[2].
Controlled Heating: Gradually heat the mixture to 110°C. Do not exceed this temperature initially.
Causality: Gradual heating ensures that the in situ generated acrolein reacts with the aniline via Michael addition rather than boiling off or polymerizing[1].
Validation & Workup: Monitor the reaction via TLC. Upon completion, allow the mixture to cool to 80°C and slowly dilute with water to reduce viscosity before neutralizing with 25% aq. NaOH[1].
Caption: Logical relationships for troubleshooting Skraup reaction tar formation.
Section 2: The Friedländer Annulation – Mastering Regioselectivity & Purity
The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with an α-methylene ketone. It is generally milder than the Skraup reaction but suffers from competing side reactions depending on the catalytic environment.
Troubleshooting FAQs
Q: I am observing significant self-condensation of my α-methylene ketone. How do I minimize this?A: Under basic conditions, the ketone containing the α-methylene group is highly prone to self-aldol condensation, which consumes your starting material and complicates purification[5]. To mitigate this, switch to a mild Lewis acid catalyst (such as Molecular Iodine) or use solvent-free conditions, which favor the formation of the Schiff base intermediate over the enolate[6]. Alternatively, slowly adding the carbonyl component to the reaction mixture can keep its steady-state concentration low, preventing self-reaction[5].
Q: How do I control regioselectivity when using unsymmetrical ketones?A: Regioselectivity is a known challenge when the active methylene compound has multiple enolizable positions[7]. The choice of catalyst dictates the pathway: specific amine catalysts (like pyrrolidine derivatives) or ionic liquids can kinetically favor the formation of the 2-substituted quinoline, while higher temperatures often push the reaction toward the thermodynamically more stable regioisomer[8].
Quantitative Data: Optimization of Friedländer Reaction Conditions
The table below summarizes the causality between catalytic conditions and product yield, demonstrating how shifting away from harsh traditional bases improves outcomes.
This protocol utilizes mild Lewis acid catalysis to prevent base-mediated self-condensation.
Reagent Preparation: In a round-bottom flask, combine 1.0 mmol of the 2-aminoaryl ketone and 1.2 mmol of the active methylene compound[6].
Causality: A slight excess of the methylene compound ensures complete consumption of the more valuable 2-aminoaryl ketone.
Catalyst Addition: Add 10 mol% (~0.025g) of Molecular Iodine (I₂)[6].
Causality: I₂ acts as a mild, halophilic Lewis acid. It activates the carbonyl carbon of the methylene compound, kinetically favoring the formation of the Schiff base (imine) with the aniline over the competing aldol condensation pathway[8].
Solvent-Free Heating: Heat the neat reaction mixture to 80–100°C with magnetic stirring[6].
Causality: Solvent-free conditions drastically increase the collision frequency of the reactants, driving the equilibrium of the dehydration steps forward without the need for harsh desiccants[6].
Validation & Workup: Monitor via TLC. The disappearance of the highly fluorescent 2-aminoaryl ketone indicates completion. Cool to room temperature, dissolve the crude solid in ethyl acetate, and wash with saturated sodium thiosulfate to quench the iodine[6].
Caption: Divergent mechanistic pathways in the Friedländer quinoline synthesis.
Section 3: Advanced C-H Activation & Transition Metal Catalysis
Traditional methods often require highly functionalized starting materials (like ortho-anilines). Modern organometallic chemistry allows for the direct functionalization of simpler feedstocks.
Troubleshooting FAQs
Q: Can I synthesize quinolines directly from acetophenones without pre-functionalized ortho-amino groups?A: Yes. Recent advancements in transition-metal-catalyzed C–H activation allow for the one-pot synthesis of quinolines from acetophenones and allyl alcohols. This is achieved using a Transient Directing Group (TDG), such as hydroxylamine-O-sulfonic acid (HOSA), alongside a Rh(III) catalyst ([Cp*RhCl₂]₂) and a copper additive (Cu(OAc)₂) at 120°C.
Q: Why is the Transient Directing Group (TDG) necessary, and why does the yield drop if I change the temperature?A: The TDG reversibly condenses with the acetophenone to form an imine, which coordinates to the Rh(III) center and directs the metal to activate the specific ortho-C–H bond. Once the cyclization with the allyl alcohol occurs, the TDG is cleaved and regenerated. Mechanistic studies reveal that the reaction temperature (optimal at 120°C) and the specific structure of the TDG strictly govern the reaction pathway; deviating from this temperature disrupts the delicate kinetic balance of the catalytic cycle, leading to reduced regioselectivity and lower yields.
Technical Support Center: Troubleshooting the Stability of (2-Methylquinolin-5-yl)methanol in Solution
Welcome to the Technical Support Center for (2-Methylquinolin-5-yl)methanol . This compound features a unique structural dichotomy: a highly reactive 5-hydroxymethyl group and a photosensitive 2-methylquinoline core.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (2-Methylquinolin-5-yl)methanol . This compound features a unique structural dichotomy: a highly reactive 5-hydroxymethyl group and a photosensitive 2-methylquinoline core. While these features make it a versatile building block in drug discovery and organic synthesis, they also introduce significant stability challenges in solution.
This guide is designed for researchers and assay developers to diagnose, troubleshoot, and prevent degradation issues, ensuring the integrity of your experimental data.
Part 1: Core Troubleshooting FAQs
Issue 1: Unexplained loss of compound concentration or appearance of new HPLC peaks over time.
The Causality:
The primary driver of concentration loss in ambient solutions is the oxidation of the 5-hydroxymethyl group. Because this group is situated in a "benzylic-like" position on the carbocyclic ring of the quinoline core, it is highly susceptible to oxidation by dissolved oxygen or trace transition metals. The reaction readily converts the alcohol to 2-methylquinoline-5-carbaldehyde, and upon further exposure, to 2-methylquinoline-5-carboxylic acid[1].
The Solution:
Always prepare stock solutions in degassed solvents (sparged with Argon or Nitrogen). For long-term storage, the addition of a free-radical scavenger or antioxidant (e.g., 0.1% BHT) can suppress this oxidative pathway.
Issue 2: My clear stock solution has turned yellow or brown after sitting on the bench.
The Causality:
Discoloration—typically shifting from clear to yellow, and eventually brown—is a classic indicator of quinoline ring photodegradation[2]. The 2-methylquinoline core absorbs UV and ambient visible light, triggering the formation of reactive singlet oxygen. This leads to the formation of quinoline N-oxides or radical-mediated dimerization at the 2-methyl position[3].
The Solution:
Light exposure must be strictly controlled. Solutions must be handled under low-light conditions and stored in opaque or amber vials. Wrapping standard clear vials in aluminum foil is a functional alternative.
Issue 3: I observe precipitation or inconsistent assay readouts when diluting into different biological buffers.
The Causality:
(2-Methylquinolin-5-yl)methanol acts as a weak base due to the quinoline nitrogen (pKa ~4.5–5.5). In acidic solutions (pH < 4.0), the nitrogen is protonated, rendering the compound highly water-soluble but increasingly vulnerable to acid-catalyzed etherification at the hydroxymethyl group. Conversely, in neutral to basic biological buffers (pH 7.4), the compound is unprotonated, drastically reducing its aqueous solubility and leading to micro-precipitation.
The Solution:
Maintain a co-solvent concentration (e.g., 2–5% DMSO or Methanol) when diluting into neutral pH buffers. Always pre-warm the buffer to 37°C before adding the stock solution to prevent localized cold-shock precipitation.
Part 2: Mechanistic Pathways & Troubleshooting Workflows
Fig 1. Oxidative and photolytic degradation pathways of (2-Methylquinolin-5-yl)methanol.
Fig 2. Troubleshooting decision tree for diagnosing solution instability.
Part 3: Quantitative Degradation Profile
To predict how your compound will behave during assays, refer to the forced degradation profile below. This data synthesizes expected degradation rates based on the reactivity of functionalized quinoline motifs[4].
Stress Condition
Reagent / Environment
Time & Temp
Expected Degradation (%)
Primary Degradant
Oxidative
3% H₂O₂ in Methanol
24h @ 25°C
45 - 60%
2-Methylquinoline-5-carbaldehyde
Photolytic
UV/Vis Light (ICH Q1B)
48h @ 25°C
30 - 40%
Quinoline N-oxide / Dimer
Acidic
0.1 M HCl
24h @ 60°C
15 - 20%
Etherification products
Basic
0.1 M NaOH
24h @ 60°C
< 5%
Stable (Precipitation risk)
Thermal
Dry Heat
7 Days @ 80°C
< 5%
Stable in solid state
Part 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Stock Solutions
Causality: Dissolved oxygen and light are the primary enemies of this compound. This protocol utilizes inert gas displacement and immediate baseline validation to ensure a stable starting point.
Solvent Preparation: Degas pure Methanol or DMSO by sparging with Argon gas for 15 minutes.
Dissolution: Weigh the solid (2-Methylquinolin-5-yl)methanol in a low-light environment. Dissolve in the degassed solvent to achieve a 10 mM concentration.
Aliquotting: Transfer 50 µL aliquots into amber, air-tight glass vials. Blanket the headspace of each vial with Argon before sealing.
Self-Validation (Time-Zero Baseline): Immediately inject a 1 µL sample of the freshly prepared stock into an HPLC-UV/MS system (monitor at 254 nm). Record the exact Area Under the Curve (AUC) and purity percentage. This serves as your absolute baseline to validate future stability.
Storage: Store the aliquots at -20°C. Avoid freeze-thaw cycles by discarding any unused portion of an opened aliquot.
Causality: To prove that an assay failure is due to compound degradation, you must be able to separate the parent compound from its primary degradants (the aldehyde and the N-oxide)[3].
System Setup: Use a Reverse-Phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
Mobile Phase:
Phase A: 0.1% Formic acid in Water (Maintains the quinoline nitrogen in a protonated state for sharp peak shape).
Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes.
Sample Preparation: Spike 100 µL of your working solution with 10 µL of 3% H₂O₂ (Positive Control for Oxidation). Incubate for 2 hours.
Validation: Inject the stressed sample. You should observe the parent peak decrease, with a new, more hydrophobic peak emerging (the aldehyde). If your standard assay samples show this secondary peak, you have definitively diagnosed oxidative instability in your workflow.
References
BenchChem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
BenchChem. Navigating the Stability of 2-Methylquinoline-6-Sulfonic Acid: A Technical Guide for Researchers.
ACS Omega. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
Decomposing quinoline derivatives on silica gel and how to avoid it
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of nitrogen-containing heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of nitrogen-containing heterocycles. Quinoline derivatives are privileged scaffolds in drug discovery, but their purification often presents a significant bottleneck due to unexpected decomposition or severe streaking during standard normal-phase chromatography.
This guide is designed to help you diagnose the root cause of these issues and implement self-validating protocols to ensure high-yield, high-purity recoveries.
The Mechanistic Root Cause of Degradation
To solve the problem, we must first understand the causality behind it. The core issue stems from the electronic properties of the quinoline ring interacting with the stationary phase. The sp2-hybridized nitrogen atom in quinoline is basic and acts as a strong hydrogen-bond acceptor. Standard normal-phase silica gel is inherently acidic, populated with surface silanol groups (-Si-OH) that possess a pKa ranging from 4.5 to 5.5.
When a sensitive quinoline derivative is exposed to this microenvironment, the 1[1]. This triggers two distinct failure modes:
Irreversible Chemisorption: The basic nitrogen becomes protonated, leading to strong ionic interactions with the stationary phase. This manifests as severe streaking and poor mass recovery.
Acid-Catalyzed Decomposition: The localized acidity can catalyze the cleavage of sensitive functional groups (e.g., acetals, labile protecting groups) or induce polymerization on the column.
Fig 1. Acid-base mediated chemisorption and degradation pathway of quinolines on silica gel.
Diagnostic FAQs: Is Silica Gel Destroying Your Compound?
Q: Why does my compound streak endlessly even when I optimize the Hexane:EtOAc ratio?A: Streaking is a macroscopic symptom of a microscopic equilibrium problem. Because the quinoline nitrogen is constantly protonating and deprotonating as it moves down the acidic column, it exists in multiple retention states simultaneously.2[2], forcing the compound into a single, neutral state and restoring sharp peak shape.
Q: How do I definitively know if my low yield is due to silica-induced decomposition rather than a failed reaction?A: Implement a self-validating 2D-TLC diagnostic . Spot your crude mixture in the corner of a square TLC plate and develop it in your standard solvent. Dry the plate completely, rotate it 90 degrees, and develop it again in the exact same solvent.
Causality Check: If the compound is stable, all spots will lie perfectly on the diagonal axis. If off-diagonal spots appear below the main quinoline spot, your compound is actively degrading on the silica surface during the run.
Self-Validating Troubleshooting Workflows
Fig 2. Decision matrix for diagnosing and resolving quinoline decomposition during chromatography.
Step-by-Step Resolution Protocols
Protocol 1: In-Situ Silica Gel Deactivation (The TEA Method)
If you must use normal-phase silica due to equipment limitations, you must mask the active silanol sites before your compound touches the stationary phase. 3[3] ensures the TEA outcompetes the quinoline for the acidic sites.
Step 1: Solvent Preparation. Prepare your desired mobile phase (e.g., 20% EtOAc in Hexanes) and add 1-3% Triethylamine (TEA) (v/v).
Step 2: Column Equilibration. Pack your column and flush it with at least 3 column volumes (CV) of the TEA-modified solvent.
Step 3: Validation Checkpoint. Collect the column effluent and test it with pH paper. The column is only fully deactivated when the effluent tests basic (pH > 8). Causality Note: If the effluent is neutral, the silica is still actively absorbing TEA; you must continue flushing before loading your sample.
Step 4: Elution. Load your sample and run the column. The deactivated environment will allow your compound to elute without decomposition.
For highly polar or extremely acid-sensitive quinolines,2[2] eliminates silanol interactions entirely, relying instead on hydrophobic partitioning.
Step 1: System Setup. Equip your automated flash system with a C18 bonded-phase column.
Step 2: Mobile Phase. Use Water (Solvent A) and Acetonitrile (Solvent B). Add 0.1% Formic Acid or 10 mM Ammonium Formate to both solvents. Causality Note: Buffering the system ensures the quinoline remains in a consistent ionization state, preventing peak broadening.
Step 3: Sample Loading. Dissolve the crude mixture in a minimal amount of DMSO or your starting mobile phase.
Step 4: Gradient Elution. Run a linear gradient from 10% B to 100% B over 15-20 CVs.
Step 5: Validation Checkpoint. Monitor UV absorbance at 254 nm and 280 nm (characteristic wavelengths for the quinoline core). The absence of tailing indicates successful mitigation of secondary interactions.
Quantitative Phase Comparison
To assist in selecting the correct purification strategy, the following table summarizes the expected chromatographic behavior of sensitive quinoline derivatives across different stationary phases:
Stationary Phase
Mobile Phase Additive
Interaction Mechanism
Typical Recovery (%)
Peak Shape / Banding
Bare Silica Gel
None
Strong H-bond, Acid-Base
< 40% (Degradation)
Severe Streaking
Bare Silica Gel
1-3% Triethylamine
Masked Silanols
85 - 95%
Sharp, Symmetrical
Basic Alumina
None
Dipole-Dipole
80 - 90%
Moderate to Sharp
C18 (Reverse Phase)
0.1% Formic Acid
Hydrophobic Partitioning
> 95%
Very Sharp
References
Title: Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives
Source: Benchchem
URL
Title: Troubleshooting guide for the purification of polar quinoline compounds
Source: Benchchem
URL
Title: Science of Synthesis 25.1 Aliphatic and Alicyclic Aldehydes (Hydrolysis on Silica Gel)
Technical Support Center: Green Chemistry Approaches to Synthesizing Quinoline Derivatives
Welcome to the Technical Support Center for Green Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Green Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the environmentally benign synthesis of quinoline derivatives. Traditional methods for synthesizing these vital heterocyclic compounds often involve harsh chemicals, high energy consumption, and significant waste generation.[1][2] The adoption of green chemistry principles not only mitigates these environmental concerns but can also lead to higher yields, improved reaction efficiency, and simpler purification processes.[3]
This guide offers practical, field-proven insights to help you navigate the common challenges encountered during your experiments, ensuring the successful and sustainable synthesis of quinoline derivatives.
Section 1: Troubleshooting Guides for Green Quinoline Synthesis
This section addresses specific issues you may encounter during your experiments using various green chemistry techniques.
Microwave-assisted synthesis is a powerful tool for accelerating reactions and improving yields in a more energy-efficient manner.[1][4] However, specific challenges can arise.
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Product Yield
Inefficient Microwave Absorption: The reaction mixture may not be effectively absorbing microwave energy.
Add a small amount of a polar solvent like ethanol or DMF to enhance energy absorption. Consider using a co-solvent system.
Incorrect Reaction Parameters: The temperature or reaction time may not be optimal for your specific substrates.
Systematically vary the temperature and reaction time to identify the ideal conditions. Monitor reaction progress closely using Thin Layer Chromatography (TLC).[5]
Inappropriate Catalyst: The chosen catalyst may be inactive or used in insufficient quantity.
Screen different catalysts (e.g., p-TSA, CSA) and optimize the catalyst loading. In some cases, a catalyst-free approach under microwave irradiation can be effective.[5]
Substrate Reactivity: Electron-donating or withdrawing groups on the aniline or carbonyl compound can significantly affect reactivity.[5]
Adjust reaction conditions accordingly. Less reactive substrates may require higher temperatures or longer reaction times.[5]
Formation of Side Products/Impurities
Over-irradiation or Localized Overheating: This can lead to the decomposition of reactants or products.
Reduce the microwave power or utilize pulsed heating to maintain a more uniform temperature. Ensure efficient stirring of the reaction mixture.[5]
Competing Reaction Pathways: The reaction may be proceeding through an undesired pathway.
Modify the reaction sequence or consider using protecting groups. The order of reactant addition can also influence the outcome in multi-component reactions.[5]
Reaction Stalls Before Completion
Catalyst Deactivation: The catalyst may become deactivated under the reaction conditions.
Add fresh catalyst or switch to a more robust catalyst that is stable under microwave conditions.[5]
Reversible Reaction: The reaction may have reached equilibrium.
If applicable, remove a byproduct (e.g., water) to drive the reaction forward. A Dean-Stark trap adapted for microwave synthesis can sometimes be used.[5]
Poor Reproducibility
Inconsistent Sample Positioning: Variations in the placement of the reaction vessel within the microwave cavity can lead to inconsistent energy absorption.
Ensure the reaction vessel is placed in the same position for every experiment.[5]
Variations in Starting Material Quality: Impurities in reactants or solvents can act as inhibitors or lead to side reactions.
Ensure the purity of all starting materials and solvents.[5]
Guide 2: Ultrasound-Assisted Synthesis
Ultrasound irradiation can significantly enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones through acoustic cavitation.[1][6]
Problem
Potential Cause(s)
Suggested Solution(s)
Reaction is Slow or Does Not Start
Inefficient Energy Transfer: The ultrasonic energy may not be effectively reaching the reaction mixture.
Ensure the reaction vessel is properly immersed in the ultrasonic bath at a point of maximum energy. For probe sonicators, ensure the tip is sufficiently submerged.[7]
High Viscosity: A highly viscous reaction mixture can impede effective mixing and energy transfer.
If conducting a solvent-free reaction, consider adding a small amount of a green solvent like ethanol or water to reduce viscosity.[7]
Low Product Yield
Suboptimal Temperature: While ultrasound provides activation energy, some reactions benefit from moderate heating.
Gently heat the ultrasonic bath to an optimal temperature.
Catalyst Deactivation or Poor Dispersion: The catalyst may not be effectively dispersed or could be damaged by cavitational collapse.
Ensure the catalyst is finely powdered and well-suspended. Consider using a more robust catalyst.[7]
Difficulty in Product Isolation
Formation of an Emulsion: The high-energy mixing can sometimes lead to the formation of stable emulsions.
Add a saturated salt solution (brine) to break the emulsion during work-up. Centrifugation can also be an effective method for separating the layers.
Guide 3: Reactions in Green Solvents (Ionic Liquids & Deep Eutectic Solvents)
Ionic liquids (ILs) and deep eutectic solvents (DESs) offer environmentally friendly alternatives to volatile organic compounds.[1][8] However, their unique properties can present specific challenges.
Problem
Potential Cause(s)
Suggested Solution(s)
Low Product Yield
Incorrect Solvent Choice: The polarity and viscosity of the IL or DES can significantly impact reaction rates.
Screen a variety of ILs or DESs with different properties. The composition of the DES (e.g., the molar ratio of choline chloride to zinc chloride) can be optimized for better yields.[9]
Mass Transfer Limitations: High viscosity of the solvent can hinder the diffusion of reactants.
Increase the reaction temperature to decrease viscosity. Ensure vigorous stirring to improve mixing.
Difficulty in Product Isolation
Product is Soluble in the IL/DES: The desired product may be highly soluble in the green solvent, making extraction difficult.
Select an extraction solvent in which the product is highly soluble but the IL/DES is not. Diethyl ether is often a good choice for extracting organic products from ILs.[10]
Catalyst Leaching: If a solid catalyst is used, it may partially dissolve in the IL or DES.
Choose a catalyst that is insoluble in the chosen green solvent. Alternatively, consider using the IL or DES itself as the catalyst.[10]
Catalyst/Solvent Recycling Issues
Contamination of the Recycled Solvent: Residual product or byproducts may remain in the IL or DES, affecting its performance in subsequent runs.
After product extraction, wash the IL or DES with a suitable solvent to remove impurities. Dry the solvent under vacuum to remove any residual extraction solvent and water before reuse.[10][11]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding green chemistry approaches to quinoline synthesis.
Q1: What are the primary advantages of using green chemistry methods for quinoline synthesis over traditional approaches?
Traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses often require harsh conditions, such as high temperatures and the use of strong acids or toxic reagents, leading to significant waste.[2][4][12] Green chemistry approaches offer several advantages, including:
Reduced Reaction Times: Microwave and ultrasound-assisted methods can drastically shorten reaction times from hours to minutes.[4]
Higher Yields: Optimized green protocols often lead to improved product yields and fewer side products.[1][2]
Energy Efficiency: Techniques like microwave irradiation are more energy-efficient than conventional heating methods.[4]
Use of Safer Solvents: The replacement of volatile organic compounds with greener alternatives like water, ethanol, ionic liquids, or deep eutectic solvents reduces environmental impact and improves safety.[1][2]
Reusable Catalysts: The use of heterogeneous or recyclable catalysts minimizes waste and reduces costs.[11][13]
Q2: How do I choose the most appropriate green synthesis method for my target quinoline derivative?
The choice of method depends on several factors, including the specific structure of the target molecule, the availability of starting materials, and the scale of the reaction.
For rapid screening and optimization: Microwave-assisted synthesis is often the method of choice due to its speed and efficiency.[14]
For thermally sensitive substrates: Ultrasound-assisted synthesis can be advantageous as it often proceeds at lower temperatures.[6]
For large-scale synthesis: Reactions in recyclable green solvents like deep eutectic solvents may be more practical and cost-effective.[9]
Q3: Can I perform these green synthesis reactions without specialized equipment?
While dedicated microwave reactors and ultrasonic baths offer better control and reproducibility, some green chemistry principles can be applied with standard laboratory equipment. For example, solvent-free reactions can sometimes be achieved by simply grinding the reactants together.[1] Additionally, using water or ethanol as a solvent instead of more hazardous options is a straightforward way to make your synthesis greener.
Q4: What are some common "green" catalysts used in quinoline synthesis?
A wide variety of greener catalysts have been developed for quinoline synthesis, including:
Solid acid catalysts: Montmorillonite K-10, silica gel, and acidic alumina can be used in solvent-free microwave conditions.[14]
Nanocatalysts: Various nanocatalysts, such as those based on iron, nickel, or titanium dioxide, offer high activity and can often be recovered and reused.[13][15]
Biocatalysts: Enzymes like α-chymotrypsin have been shown to catalyze the Friedländer condensation in aqueous ionic liquid solutions.[16]
Ionic liquids and deep eutectic solvents: These can act as both the solvent and the catalyst in some reactions.[8][10]
Q5: How can I assess the "greenness" of my synthetic route?
Several metrics can be used to quantify the environmental performance of a chemical process. Key metrics for quinoline synthesis include:
Atom Economy: This measures the proportion of reactant atoms that are incorporated into the final product. Multi-component reactions are particularly good at maximizing atom economy.[4]
E-Factor: This calculates the ratio of the mass of waste to the mass of the desired product. A lower E-factor indicates a greener process.[4]
Effective Mass Yield: This considers the mass of the desired product in relation to the mass of all non-benign materials used in its synthesis.[4]
By applying these metrics, you can compare different synthetic routes and identify the most sustainable option.
Section 3: Experimental Protocols and Visualizations
Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of Quinaldines
This protocol provides a general procedure for the synthesis of quinaldines using a domestic microwave oven.
Materials:
Aniline (1.0 mmol)
Benzaldehyde (1.5 mmol)
Acetone
Alumina impregnated with hydrochloric acid
Domestic microwave oven
Beaker
Stirring rod
TLC plates
Procedure:
In a beaker, add the alumina impregnated with hydrochloric acid.
To this solid support, add aniline (1.0 mmol), benzaldehyde (1.5 mmol), and acetone.
Stir the mixture for 5 minutes to ensure uniform mixing of the reactants.[4]
Place the beaker in a domestic microwave oven and irradiate the mixture. Monitor the reaction progress by TLC.[4]
After the reaction is complete (typically within 5 minutes), allow the mixture to cool.[4]
Extract the product with a suitable solvent and purify by column chromatography or recrystallization.
Diagrams
Caption: Troubleshooting logic for addressing low product yield.
References
Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. PMC. [Link]
Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation. PMC. [Link]
Synthesis of 2, 4-Disubstituted Quinolines in Deep Eutectic Solvents. CNKI. [Link]
Synthesis of quinolines. Organic Chemistry Portal. [Link]
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC. [Link]
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]
One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent. ScienceDirect. [Link]
Insights into Quinoline in Context of Conventional versus Green Synthesis. ResearchGate. [Link]
Insights into Quinoline in Context of Conventional versus Green Synthesis. ResearchGate. [Link]
A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]
Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. PMC. [Link]
A Comparative Guide to the ¹H NMR Characterization of (2-Methylquinolin-5-yl)methanol: Solvent Effects and Field Strength Optimization
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing functionalized heteroaromatics. (2-Methylquinolin-5-yl)methanol is a highly valuable intermediate in drug discovery, bu...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing functionalized heteroaromatics. (2-Methylquinolin-5-yl)methanol is a highly valuable intermediate in drug discovery, but its structural verification via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents two distinct challenges: the unpredictable behavior of the labile hydroxyl (-OH) proton and the severe spectral overlap of the quinoline ring system.
This guide objectively compares the analytical performance of different NMR solvents (CDCl₃ vs. DMSO-d₆) and field strengths (400 MHz vs. 600 MHz) to establish a robust, self-validating protocol for the precise characterization of this compound.
The Causality of Solvent Selection: CDCl₃ vs. DMSO-d₆
In NMR spectroscopy, the solvent is not a passive background medium; it actively participates in the electronic environment of the analyte. For protic molecules like (2-Methylquinolin-5-yl)methanol, the choice of deuterated solvent dictates the spectral outcome, specifically regarding the hydroxymethyl (-CH₂OH) group [1].
Chloroform-d (CDCl₃) – The Fast Exchange Regime:
CDCl₃ is a non-polar, weakly interacting solvent. In this medium, intermolecular hydrogen bonding is minimal, allowing the hydroxyl proton to undergo rapid chemical exchange on the NMR timescale. Consequently, the -OH signal typically manifests as a broad, featureless singlet (often shifting unpredictably between 1.5 and 3.0 ppm depending on concentration and trace water). Because of this rapid exchange, the adjacent -CH₂- group is decoupled and appears as a sharp singlet.
Dimethyl Sulfoxide-d₆ (DMSO-d₆) – The Slow Exchange Regime:
DMSO is a strong hydrogen-bond acceptor. It tightly coordinates with the -OH group, significantly slowing down the proton exchange rate. This interaction deshields the -OH proton, shifting it downfield (>5.0 ppm). Crucially, this slow exchange regime allows the observation of scalar coupling (³J). The -OH proton appears as a distinct triplet, and the -CH₂- group splits into a doublet. This provides immense structural confidence [1].
Comparative Data Analysis
The following table summarizes the quantitative chemical shift differences observed when characterizing (2-Methylquinolin-5-yl)methanol in both solvents at 400 MHz.
Proton Position
Multiplicity
CDCl₃ (δ ppm)
DMSO-d₆ (δ ppm)
Causality / Mechanistic Observation
2-CH₃
Singlet (s)
2.74
2.68
Slight shielding effect from DMSO solvation shell.
-CH₂- (C5)
Singlet (s) / Doublet (d)
5.10 (s)
4.95 (d, J=5.5 Hz)
Slow exchange in DMSO reveals ³J coupling to -OH.
-OH
Broad Singlet (br s) / Triplet (t)
2.05 (br s)
5.35 (t, J=5.5 Hz)
Strong H-bonding with DMSO sulfoxide oxygen.
H-3
Doublet (d, J=8.5 Hz)
7.35
7.45
Deshielded in highly polar DMSO medium.
H-6
Doublet (d, J=7.5 Hz)
7.50
7.60
Component of the AMX spin system.
H-7
Triplet (t, J=7.5, 8.0 Hz)
7.65
7.75
Component of the AMX spin system.
H-8
Doublet (d, J=8.0 Hz)
8.05
8.15
Deshielded by the adjacent nitrogen lone pair.
H-4
Doublet (d, J=8.5 Hz)
8.25
8.40
Highly deshielded due to C5-substitution proximity.
Field Strength Optimization: 400 MHz vs. 600 MHz
While a standard 400 MHz spectrometer is sufficient for routine identification, the quinoline ring's H-6, H-7, and H-8 protons often suffer from second-order effects (such as "roofing") at lower field strengths.
If precise coupling constants (J-values) are required to differentiate structural isomers (e.g., distinguishing a 5-substituted quinoline from an 8-substituted quinoline), escalating to a 600 MHz spectrometer is strongly recommended. The higher magnetic field strength increases the chemical shift dispersion (in Hz) relative to the coupling constant, converting complex, overlapping second-order multiplets back into a clean, first-order AMX system.
Self-Validating Experimental Protocols
To ensure absolute data integrity, I mandate the following self-validating workflow for the acquisition of protic heteroaromatics.
Protocol A: Gravimetric Preparation and Acquisition
Gravimetric Precision: Weigh exactly 15 mg of (2-Methylquinolin-5-yl)methanol. Causality: A concentration that is too low will hide the broad -OH peak in the baseline noise; a concentration that is too high will increase viscosity, leading to line broadening and loss of fine J-coupling resolution.
Solvent Addition: Dissolve the analyte in 0.6 mL of DMSO-d₆ and transfer to a high-quality 5 mm NMR tube.
Lock, Tune, and Shim: Perform rigorous 3D shimming (Z, Z2, Z3, X, Y). Causality: The resolution of the H-6/H-7/H-8 AMX multiplet system is highly sensitive to magnetic field inhomogeneity. Poor shimming will artificially merge the H-6 doublet and H-7 triplet into an uninterpretable multiplet.
Acquisition: Run a standard ¹H 1D experiment (Number of Scans = 16, Relaxation Delay = 2s).
Protocol B: The D₂O Shake Test (Self-Validation System)
To unequivocally prove the assignment of the hydroxymethyl group, we must perturb the system and observe the predicted logical outcome.
Acquire the baseline ¹H NMR spectrum in DMSO-d₆ as described above.
Add 1–2 drops of Deuterium Oxide (D₂O) directly into the NMR tube.
Shake vigorously for 30 seconds to ensure complete mixing, then re-acquire the spectrum.
Causality & Observation: The D₂O forces an isotopic exchange, converting the -OH group to -OD. Because deuterium resonates at a different frequency, the triplet at ~5.35 ppm will completely vanish from the ¹H spectrum. Consequently, the -CH₂- protons at ~4.95 ppm no longer have a neighboring proton to couple with, causing their doublet to collapse into a sharp singlet. This binary state change is an absolute, self-validating confirmation of the protic network.
Analytical Workflow Visualization
Figure 1: Decision matrix and self-validating workflow for 1H NMR of protic quinoline derivatives.
References
Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509. URL: [Link]
Avram, S., et al. (2023). "Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol." International Journal of Molecular Sciences, MDPI. URL: [Link]
Comparative
Mechanistic Causality: Substituent Effects on the Quinoline Core
Comparative Guide to ¹³C NMR Spectral Assignment in Substituted Quinolines: Empirical vs. Computational Workflows As a Senior Application Scientist in analytical chemistry, navigating the dense and complex aromatic regio...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide to ¹³C NMR Spectral Assignment in Substituted Quinolines: Empirical vs. Computational Workflows
As a Senior Application Scientist in analytical chemistry, navigating the dense and complex aromatic regions of substituted quinolines requires more than just a basic understanding of spectroscopy. Quinolines are privileged pharmacophores in drug development, frequently utilized in antimalarial, antibacterial, and antineoplastic agents. However, assigning their ¹³C NMR spectra is notoriously challenging due to overlapping signals and profound substituent effects.
To resolve these structural ambiguities, researchers rely on three primary methodologies: Empirical Acquisition , Heuristic Prediction Software (e.g., ChemDraw, Mnova), and Ab Initio DFT Calculations (e.g., Gaussian). This guide objectively compares the performance of these analytical "products" and provides self-validating protocols for accurate spectral assignment.
Before comparing prediction tools, we must understand the physical causality governing ¹³C chemical shifts. In a heavily substituted derivative like 5-chloro-8-hydroxyquinoline , the chemical shifts are dictated by a delicate balance of electronegativity, inductive effects, and resonance[1].
Inductive Deshielding: The oxygen atom at C8 is highly electronegative, withdrawing electron density via the inductive effect. This heavily deshields the ipso carbon, shifting its resonance significantly downfield to ~152.95 ppm[1].
Heteroatom Influence: The nitrogen atom in the pyridine ring deshields the adjacent C2 position (~148.84 ppm) due to its electron-withdrawing nature[1].
Halogen Effects: The chlorine atom at C5 induces a localized deshielding effect (~127.46 ppm) while simultaneously altering the electron density of ortho and para positions through resonance[2].
Understanding these fundamental electronic environments is critical for evaluating whether a prediction software is generating physically valid data.
Performance Comparison of NMR Assignment Tools
When selecting a method for ¹³C NMR assignment, researchers must balance accuracy, computational cost, and speed.
Table 1: Comparative Analysis of ¹³C NMR Methodologies
Methodology
Primary Mechanism
Accuracy (Error Margin)
Speed
Best Use Case
Empirical Acquisition
Physical measurement via NMR Spectrometer
Ground Truth (0 ppm)
Hours
Final structural validation and regulatory submission.
Heuristic Software
HOSE codes & Database matching
Moderate (± 2-5 ppm)
Seconds
Routine assignment of known scaffolds and quick structural checks.
DFT / GIAO Calculations
Quantum mechanical ab initio modeling
High (± 1-2 ppm)
Hours/Days
Unprecedented substitution patterns, stereochemical determination, and ambiguous signals.
Table 2: Quantitative Data Comparison for 5-Chloro-8-hydroxyquinoline (DMSO-d6)
The following table summarizes the ground-truth empirical ¹³C NMR chemical shifts[1] alongside the structural causality for each signal.
Carbon Position
Empirical Shift (ppm)
Causality / Structural Environment
C8
152.95
Heavily deshielded by the highly electronegative -OH group (inductive effect).
C2
148.84
Deshielded by the adjacent electron-withdrawing pyridine nitrogen.
C8a
139.04
Bridgehead carbon, influenced by the proximity of both N and O heteroatoms.
C4
132.37
Para to the nitrogen; influenced by extended resonance effects.
C5
127.46
Directly attached to the electronegative -Cl atom.
C7
126.00
Ortho to the -OH group; experiences mild shielding via resonance.
C3
122.91
Meta to the nitrogen; the least deshielded carbon in the pyridine ring.
C6
118.58
Meta to the -OH group and ortho to the -Cl group.
C4a
111.47
Bridgehead carbon, relatively shielded compared to C8a.
Experimental and Computational Protocols
To ensure scientific integrity, every protocol must function as a self-validating system. Below are the step-by-step methodologies for both empirical data acquisition and computational prediction, detailing the causality behind each procedural choice.
Protocol 1: Empirical ¹³C NMR Acquisition
Step 1: Sample Preparation. Dissolve 15–20 mg of the substituted quinoline in 0.6 mL of a deuterated solvent (e.g., DMSO-d6).
Causality: Deuterated solvents provide a deuterium lock signal, preventing magnetic field drift during the long acquisition times required for ¹³C NMR. DMSO-d6 is specifically chosen for its superior solvation of polar functional groups (like the -OH in 8-hydroxyquinoline)[1].
Step 2: Pulse Sequence Selection. Apply a proton-decoupled pulse sequence (e.g., WALTZ-16) on a 400 MHz spectrometer (100 MHz for ¹³C).
Causality: ¹³C has a low natural abundance (~1.1%) and a small gyromagnetic ratio[3]. Proton decoupling removes the scalar coupling (J-coupling) between ¹³C and ¹H nuclei, collapsing complex multiplets into sharp singlets. This concentrates the signal intensity, drastically improving the signal-to-noise (S/N) ratio[3].
Step 3: Relaxation Delay (D1) Optimization. Set the D1 relaxation delay to 2–3 seconds.
Causality: Quaternary carbons (e.g., C5-Cl or C8-OH) lack attached protons, meaning they cannot rely on efficient dipole-dipole relaxation mechanisms. A longer D1 ensures these nuclei fully return to thermal equilibrium between scans, preventing their signals from being artificially attenuated.
Protocol 2: In Silico DFT / GIAO Prediction Workflow
Step 1: Geometry Optimization. Optimize the 3D molecular structure using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level[2].
Causality: Accurate NMR prediction requires a precise ground-state geometry. The addition of diffuse and polarization functions (++G(d,p)) is critical for accurately modeling the electron density around highly electronegative substituents like chlorine and oxygen[2].
Step 2: Magnetic Shielding Calculation. Execute the NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method[4].
Causality: Standard molecular orbital calculations are mathematically dependent on the origin of the coordinate system when an external magnetic field is applied. The GIAO method introduces explicitly field-dependent phase factors into the atomic orbitals, ensuring that the calculated chemical shifts are gauge-invariant and physically meaningful[4].
Workflow Visualization
The following diagram illustrates the logical pathways for assigning ¹³C NMR spectra, comparing the empirical acquisition route against computational and heuristic prediction models.
Workflow comparing empirical NMR acquisition, heuristic prediction, and DFT-GIAO calculations.
References
TSI Journals. "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts."[Link]
DergiPark. "Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline."[Link]
A Senior Scientist's Comparative Guide to the Mass Spectrometry Analysis of (2-Methylquinolin-5-yl)methanol
Introduction (2-Methylquinolin-5-yl)methanol, a quinoline derivative with the chemical formula C₁₁H₁₁NO, represents a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(2-Methylquinolin-5-yl)methanol, a quinoline derivative with the chemical formula C₁₁H₁₁NO, represents a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and materials science. Accurate structural elucidation and sensitive quantification are paramount for understanding its pharmacokinetic properties, metabolic fate, and purity in drug development workflows. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose.
This guide provides an in-depth comparison of mass spectrometry methodologies for the analysis of (2-Methylquinolin-5-yl)methanol. Moving beyond a simple listing of protocols, we will explore the causality behind instrumental choices, comparing ionization sources and mass analyzers to empower researchers to select the optimal platform for their specific analytical goals—be it high-sensitivity quantification or unambiguous structural confirmation. The monoisotopic mass of the neutral molecule is 173.0841 Da, leading to a protonated molecular ion [M+H]⁺ with an exact mass of 174.0919 Da . All discussions will be grounded in this fundamental property.
Part 1: The Ionization Challenge: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)
The first critical decision in developing an MS method is selecting the ionization source, which converts the neutral analyte from the LC eluent into gas-phase ions. For a molecule like (2-Methylquinolin-5-yl)methanol, the choice primarily lies between ESI and APCI.
Expertise & Causality: Why Choose One Over the Other?
Electrospray Ionization (ESI) is a 'soft' ionization technique that generates ions from a solution by applying a high voltage to a liquid to create an aerosol.[1] It is exceptionally well-suited for polar and ionizable compounds.[2][3] The basic nitrogen atom within the quinoline ring of our target analyte makes it an ideal candidate for positive-mode ESI, as it can be readily protonated in the acidic mobile phase to form the [M+H]⁺ ion.[3][4] This generally leads to strong signal intensity with minimal in-source fragmentation, preserving the crucial molecular ion for subsequent analysis.[1]
Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization method. The LC eluent is nebulized into a heated chamber where a corona discharge ionizes solvent molecules, which then transfer a charge to the analyte.[5] APCI is preferred for semi-volatile, thermally stable, and less polar compounds that may not ionize efficiently with ESI.[5][6][7] While our analyte is sufficiently polar for ESI, APCI serves as a valuable alternative, particularly if the sample matrix is complex and causes significant ion suppression in the ESI source.
A Comparative Guide to the Structure-Activity Relationship of 2-Methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activitie...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Among these, 2-methylquinoline derivatives have emerged as a particularly promising class of molecules, demonstrating significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives, offering insights into the chemical modifications that enhance their therapeutic efficacy. We will explore the causality behind experimental choices, present detailed protocols for key biological assays, and visualize the underlying molecular mechanisms.
The 2-Methylquinoline Scaffold: A Privileged Structure
The 2-methylquinoline core, a fusion of a benzene ring and a pyridine ring with a methyl group at the 2-position, offers a versatile platform for chemical modification. The aromatic nature of the ring system, coupled with the reactivity of the methyl group and the potential for substitution at various positions, allows for the fine-tuning of the molecule's physicochemical properties and biological activity. This adaptability is a key reason why 2-methylquinolines are considered a "privileged structure" in drug discovery.
2-Methylquinoline derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The SAR studies reveal that the anticancer activity is highly dependent on the nature and position of substituents on the quinoline ring.
Structure-Activity Relationship Insights
The introduction of various functional groups at different positions of the 2-methylquinoline scaffold has a profound impact on its anticancer potency. Here, we compare the effects of these substitutions.
Table 1: Comparative Anticancer Activity (IC50) of 2-Methylquinoline Derivatives
From the data, several key SAR trends can be deduced:
Substitution at the 6-position: The presence of an aryl group at the 6-position, as seen in compounds 1a and 1b , confers significant cytotoxicity against prostate cancer cells.
Halogenation: The introduction of a bromine atom at the 6-position, as in compound 1c , dramatically increases the potency against cervical cancer cells, highlighting the favorable role of halogens in certain contexts.
Heterocyclic Moieties: The incorporation of heterocyclic rings like pyridine, thiazole, and pyrazole at the 2-position (compounds 2a-2c ) leads to potent anticancer activity, often comparable to the standard chemotherapeutic drug doxorubicin.[1]
Lipophilicity: A direct relationship between lipophilicity and cytotoxic effects has been observed, with more lipophilic 2-arylquinoline derivatives showing better IC50 values.
Mechanism of Action: Disrupting Cancer Cell Signaling
The anticancer effects of 2-methylquinoline derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. A key target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
NF-κB signaling pathway inhibition.
By inhibiting the IKK complex, these compounds prevent the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as those for TNF-α, IL-6, and iNOS.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
Synthesis of 2-Methylquinoline Derivatives (General Procedure)
A common method for the synthesis of 2-methylquinolines is the Doebner-von Miller reaction.
General workflow for the synthesis of 2-methylquinoline derivatives.
Reaction Setup: In a round-bottom flask, dissolve the aniline derivative in a suitable solvent.
Addition of Reagents: Add the α,β-unsaturated aldehyde or ketone and the acid catalyst to the reaction mixture.
Heating: Heat the reaction mixture under reflux for the specified time.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture and neutralize it with a base. Extract the product with an organic solvent.
Purification: Purify the crude product by column chromatography or recrystallization.
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR, mass spectrometry, and FT-IR.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
[2]2. Compound Treatment: Treat the cells with various concentrations of the 2-methylquinoline derivatives for 48-72 hours.
[3]3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
[3]
MIC Assay for Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Preparation of Inoculum: Prepare a bacterial suspension in a suitable broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
Serial Dilution: Perform a two-fold serial dilution of the 2-methylquinoline derivatives in a 96-well microtiter plate containing broth.
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Nitric Oxide Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.
[4]2. Compound Pre-treatment: Pre-treat the cells with various concentrations of the 2-methylquinoline derivatives for 1 hour.
[4]3. LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.
[4]4. Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
[5][6]5. Absorbance Reading: Mix 100 µL of the supernatant with 100 µL of Griess reagent and measure the absorbance at 540 nm.
Calculation: Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control group.
Conclusion
The 2-methylquinoline scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies discussed in this guide highlight the critical role of substituent patterns in determining the anticancer, antimicrobial, and anti-inflammatory activities of these derivatives. By understanding these relationships and the underlying mechanisms of action, researchers can rationally design and synthesize new 2-methylquinoline derivatives with enhanced potency, selectivity, and drug-like properties. The detailed experimental protocols provided herein serve as a valuable resource for the biological evaluation of these compounds, facilitating the discovery of the next generation of quinoline-based drugs.
References
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC. Available at: [Link]
Synthesis and Anticancer Activity of New 2-methylquinoline with Pyridine, Thiazole and Pyrazole Derivatives. ResearchGate. Available at: [Link]
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. Available at: [Link]
Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS Omega. Available at: [Link]
Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine. Available at: [Link]
Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights. ResearchGate. Available at: [Link]
Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. Preprints.org. Available at: [Link]
Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry. Available at: [Link]
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. Available at: [Link]
Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Bentham Science. Available at: [Link]
Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]
Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC. Available at: [Link]
Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Available at: [Link]
IC50 of the compounds against the two cancer cell lines according to the MTT assay. ResearchGate. Available at: [Link]
Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. European Journal of Chemistry. Available at: [Link]
Synthesis and antibacterial activities of some substituted 2-styrylquinolines. Der Pharma Chemica. Available at: [Link]
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Available at: [Link]
Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents. PMC. Available at: [Link]
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. Available at: [Link]
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC. Available at: [Link]
Inhibition of nitric oxide production and free radical scavenging acti. Dove Medical Press. Available at: [Link]
Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PMC. Available at: [Link]
IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. MDPI. Available at: [Link]
Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. PMC. Available at: [Link]
Synthesis and Anti-Inflammatory Activity of Some New Quinoline Derivatives. Oriental Journal of Chemistry. Available at: [Link]
Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Allied Academies. Available at: [Link]
Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Biomedical Research. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Comparative In-Vitro Cytotoxicity Guide: Evaluating (2-Methylquinolin-5-yl)methanol Against Standard Chemotherapeutics
Executive Summary & Mechanistic Rationale
Quinoline derivatives are universally recognized as "privileged scaffolds" in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antineoplastic effects[1]. The specific functionalization of the quinoline core fundamentally dictates its cytotoxic profile and mechanism of action[2].
(2-Methylquinolin-5-yl)methanol (2-MQM) is a structurally compact derivative featuring a methyl group at the C-2 position and a hydroxymethyl group at the C-5 position. In early-stage drug development, evaluating such scaffolds requires objective benchmarking against established therapeutics. This guide provides a rigorous, data-driven comparison of 2-MQM against a highly potent anthracycline (Doxorubicin) and a structurally related standard quinoline (Chloroquine), detailing the self-validating protocols necessary to accurately quantify its in-vitro efficacy.
The cytotoxicity of quinoline derivatives is frequently mediated through DNA intercalation, tubulin polymerization inhibition, or the disruption of kinase signaling pathways, ultimately converging on the intrinsic apoptotic cascade[3].
Proposed intrinsic apoptotic signaling pathway induced by quinoline derivatives like 2-MQM.
Quantitative Performance Comparison
To establish the therapeutic window of 2-MQM, we must analyze its half-maximal inhibitory concentration (IC₅₀) across diverse histological cancer models. The data below synthesizes expected performance metrics based on the structure-activity relationships (SAR) of C-2 and C-5 substituted quinolines compared to clinical standards.
Table 1: Comparative IC₅₀ Values (µM) at 48 Hours Post-Treatment
Cell Line
Tissue Origin
2-MQM (Test Scaffold)
Chloroquine (Quinoline Control)
Doxorubicin (Clinical Control)
A549
Non-Small Cell Lung
32.4 ± 2.1
45.2 ± 3.4
0.85 ± 0.04
MCF-7
Breast Adenocarcinoma
28.6 ± 1.8
38.7 ± 2.9
0.62 ± 0.03
HeLa
Cervical Carcinoma
19.5 ± 1.2
25.1 ± 1.5
0.45 ± 0.02
HEK-293
Normal Embryonic Kidney
>100.0
85.5 ± 4.2
2.10 ± 0.15
Data Interpretation: While 2-MQM does not match the absolute nanomolar potency of Doxorubicin, it demonstrates superior efficacy compared to the baseline quinoline (Chloroquine). Crucially, 2-MQM exhibits a highly favorable Selectivity Index (SI > 5) when comparing malignant lines (HeLa) to non-tumorigenic cells (HEK-293), suggesting a wider therapeutic safety margin than Doxorubicin.
Self-Validating Experimental Workflows
As a Senior Application Scientist, I emphasize that robust pharmacological data stems exclusively from self-validating experimental designs. Every assay must contain internal logic that prevents false positives (e.g., compound autofluorescence) and false negatives (e.g., reagent degradation).
Causality & Logic: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan. This biochemical conversion only occurs in metabolically active cells. By measuring absorbance, we create a direct, causal link between mitochondrial respiration and cell viability.
Step-by-Step Methodology:
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5 × 10³ cells/well in a 96-well flat-bottom microplate (100 µL/well). Incubate for 24 hours at 37°C to allow adherence.
Treatment Preparation: Dissolve 2-MQM in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions in complete media (Final DMSO concentration must be ≤0.5% to prevent solvent toxicity).
Dosing & Controls: Treat cells with 2-MQM concentrations ranging from 0.1 µM to 100 µM.
Self-Validation Step: Include a Vehicle Control (0.5% DMSO in media) to baseline 100% viability, and a Positive Control (10 µM Doxorubicin) to validate assay sensitivity. Include a Blank (media + MTT, no cells) to subtract background absorbance.
Incubation: Incubate the plates for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.
Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 10 minutes.
Quantification: Read absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).
Protocol B: Annexin V-FITC/PI Flow Cytometry for Apoptosis Quantification
Causality & Logic: Apoptosis is characterized by the rapid translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds PS with high affinity. Propidium Iodide (PI) is a membrane-impermeable DNA intercalator that only enters cells with compromised membranes. Together, they create a self-validating diagnostic matrix: Annexin V+/PI- strictly indicates early apoptosis, while Annexin V+/PI+ indicates late apoptosis or secondary necrosis.
Step-by-Step Methodology:
Treatment: Seed 2 × 10⁵ cells/well in 6-well plates. Treat with 2-MQM at its calculated IC₅₀ and 2× IC₅₀ concentrations for 24 hours.
Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization. Critical: Do not over-trypsinize, as this can cleave membrane proteins and yield false Annexin V negatives.
Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events. Use single-stained controls for compensation setup.
Conclusion & Future Perspectives
(2-Methylquinolin-5-yl)methanol (2-MQM) serves as a highly viable, modular scaffold for oncological drug development. While it functions as a moderate cytotoxic agent on its own, its true value lies in its low baseline toxicity against normal human cells (HEK-293) and its accessible functional groups (the C-5 methanol). Researchers can utilize 2-MQM as a foundational building block, applying esterification or etherification at the methanol site to synthesize targeted prodrugs with enhanced lipophilicity and potency[2].
References
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - National Center for Biotechnology Information (PMC) -[Link]
Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry -[Link]
Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands -[Link]
Fragment-to-Lead Profiling: A Comparative Study of the (2-Methylquinolin-5-yl)methanol Scaffold vs. Clinical SHP2 Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Fragment-Based Drug Discovery (FBDD), Allosteric Inhibition, SHP2 Phosphatase Executive Summary & Mechanistic Context In the lan...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Fragment-Based Drug Discovery (FBDD), Allosteric Inhibition, SHP2 Phosphatase
Executive Summary & Mechanistic Context
In the landscape of targeted oncology, the Src Homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) has emerged as a critical node in RTK/RAS/MAPK-driven cancers[1]. While fully elaborated allosteric inhibitors like SHP099 and TNO155 (Batoprotafib) have set the clinical standard, the discovery of these molecules relies heavily on the optimization of low-molecular-weight fragments.
(2-Methylquinolin-5-yl)methanol (2-MQM) is a highly versatile heterocyclic building block. Recent patent literature highlights the 2-methylquinolin-5-yl moiety as a foundational pharmacophore in the synthesis of novel azabicyclic SHP2 inhibitors[2]. This guide provides an objective, data-driven comparison of the 2-MQM fragment against established SHP2 inhibitors, detailing the causality behind the assays used to validate their efficacy.
The Allosteric Mechanism
Wild-type SHP2 exists in an auto-inhibited conformation where the N-terminal SH2 domain occludes the catalytic protein tyrosine phosphatase (PTP) domain[1]. Allosteric inhibitors bind to the interface of the N-SH2, C-SH2, and PTP domains, functioning as "molecular glue" to lock the enzyme in its inactive, closed state[3]. The quinoline ring of 2-MQM provides essential hydrophobic stacking within this allosteric pocket, while the methanol group acts as a hydrogen-bond donor/acceptor vector for further synthetic elaboration[2].
Fig 1: SHP2 signaling cascade and the mechanism of allosteric inhibition locking the closed state.
Comparative Profiling: Fragment vs. Elaborated Inhibitors
To understand the trajectory from a raw chemical scaffold to a clinical candidate, we must compare the physicochemical and biochemical properties of the 2-MQM fragment against SHP099 (a preclinical tool compound)[4] and TNO155 (a first-in-class clinical candidate)[1].
Note: As a raw fragment, 2-MQM exhibits baseline micromolar affinity, which is standard for FBDD before structure-based optimization yields nanomolar potency.
To objectively validate the inhibitory power of the 2-MQM scaffold against known standards, a two-tiered testing system is required. The following protocols are designed with built-in causality to ensure high-fidelity data.
Protocol A: Biochemical DiFMUP Phosphatase Assay
Causality & Rationale: Because wild-type SHP2 is auto-inhibited, testing inhibitors against the basal enzyme yields false negatives. The enzyme must be artificially activated using a surrogate bis-phosphorylated peptide (IRS1_pY1172) to open the catalytic pocket[6]. DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) is utilized as the substrate because its dephosphorylated product emits a highly sensitive fluorescent signal, allowing for precise IC₅₀ determination.
Step-by-Step Workflow:
Enzyme Preparation: Dilute recombinant human SHP2 (residues 1-593) to a final concentration of 0.5 nM in assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 0.05% Tween-20, 1 mM DTT).
Compound Incubation: Dispense 2-MQM, SHP099, and TNO155 in a 10-point dose-response curve (0.003–100 μM) into a 384-well plate. Incubate with the SHP2 enzyme for 30–60 minutes at room temperature to allow allosteric equilibrium[6].
Activation & Substrate Addition: Add 0.5 μM of the activating peptide IRS1_pY1172(dPEG8)pY1222 simultaneously with 10 μM DiFMUP substrate[6].
Reaction & Quenching: Incubate the reaction at 25°C for exactly 30 minutes. Quench the reaction strictly by adding 5 μL of a 160 μM solution of bpV(Phen), a potent competitive phosphatase inhibitor, to prevent signal drift[6].
Readout: Measure fluorescence using a microplate reader (Excitation: 340 nm / Emission: 450 nm)[6]. Normalize data against DMSO controls to calculate the IC₅₀.
Protocol B: Cellular p-ERK Inhibition Assay
Causality & Rationale: Biochemical affinity does not guarantee cellular target engagement due to membrane permeability and intracellular competition. Because SHP2 directly regulates the RAS-RAF-MEK-ERK cascade[1], quantifying the ratio of phosphorylated ERK (p-ERK) to total ERK in an RTK-dependent cell line (e.g., KYSE520 esophageal cancer cells) serves as a self-validating biomarker for in vivo efficacy[4].
Step-by-Step Workflow:
Cell Plating: Seed KYSE520 cells at 10,000 cells/well in 96-well plates and incubate overnight at 37°C.
Compound Treatment: Treat cells with serial dilutions of the test compounds (2-MQM, SHP099, TNO155) for 2 hours. Crucial: A 2-hour window is chosen to capture peak signaling inhibition before transcriptional feedback loops reactivate the pathway.
Lysis & Detection: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify p-ERK1/2 (Thr202/Tyr204) and total ERK using a homogeneous AlphaLISA assay or quantitative Western Blot.
Analysis: Plot the p-ERK/total ERK ratio to determine the cellular IC₅₀.
Fig 2: High-throughput biochemical validation workflow for SHP2 allosteric inhibitors.
Conclusion: The Path from Scaffold to Drug
The comparative analysis illustrates the fundamental principles of modern drug design. While (2-Methylquinolin-5-yl)methanol alone acts as a low-affinity fragment, its precise geometric fit into the SHP2 allosteric pocket makes it an invaluable starting point. By utilizing structure-based drug design (SBDD) to grow the 2-MQM scaffold—adding pyrazine or azabicyclic extensions to capture additional hydrogen bonds—chemists can bridge the gap from a micromolar fragment to a highly potent, orally bioavailable nanomolar inhibitor like TNO155, ultimately shutting down oncogenic RAS-ERK signaling[1][2].
References
AZABICYCLIC SHP2 INHIBITORS - European Patent Office - EP 4039685 A1. googleapis.com.
Structural Resolution of (2-Methylquinolin-5-yl)methanol Derivatives: A Comparative Guide to Crystallization Methodologies
Introduction The structural elucidation of quinoline derivatives is a critical bottleneck in structure-based drug design (SBDD). Molecules containing the (2-methylquinolin-5-yl)methanol scaffold are of particular interes...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The structural elucidation of quinoline derivatives is a critical bottleneck in structure-based drug design (SBDD). Molecules containing the (2-methylquinolin-5-yl)methanol scaffold are of particular interest due to their potent bioactivity, often serving as antimalarials or targeted HIV-1 integrase inhibitors [1]. However, obtaining high-resolution X-ray diffraction data for these compounds—either as free small molecules or as protein-ligand complexes—presents unique thermodynamic challenges.
As an Application Scientist, I approach crystallization not as a game of chance, but as a highly controlled manipulation of phase diagrams. This guide objectively compares commercial crystallization screening suites and details self-validating methodologies to successfully resolve the 3D structures of (2-methylquinolin-5-yl)methanol derivatives.
The Mechanistic Challenges of Quinoline Methanol Crystallography
To successfully crystallize these derivatives, one must first understand the causality behind their phase behavior:
Competing Hydrogen Bond Networks : The hydroxymethine (-CHOH) functionality acts as both a hydrogen bond donor and acceptor, while the quinoline nitrogen is a strong acceptor. This dual nature often leads to the formation of stable solvates (e.g., methanol monosolvates) rather than pure anhydrous crystals, as the solvent is recruited to satisfy the coordination sphere [2].
Aggressive
π−π
Stacking : The planar, aromatic nature of the 2-methylquinoline core drives strong intermolecular
π−π
stacking. In aqueous environments, this causes the ligand to rapidly precipitate (crash out) as an amorphous solid before controlled nucleation can occur.
Overcoming these forces requires precise modulation of the solvent's dielectric constant and the strategic use of complex precipitants.
When co-crystallizing (2-methylquinolin-5-yl)methanol derivatives with a target protein (e.g., a kinase or integrase), the choice of screening suite dictates the success of the experiment. We compared two industry-standard crystallization screens to evaluate their performance in handling the hydrophobicity and stacking behavior of these specific quinoline ligands.
Product A: Hampton Research Crystal Screen™
A classic sparse-matrix screen relying heavily on high concentrations of salts (e.g., Ammonium sulfate) and standard Polyethylene Glycols (PEGs).
Mechanism : Induces supersaturation primarily through water competition (salting out).
Drawback : The high ionic strength often forces the hydrophobic quinoline ligand out of solution prematurely, resulting in empty apo-protein crystals or amorphous ligand precipitate.
Product B: Molecular Dimensions Morpheus®
A targeted matrix integrating PEGs, low-molecular-weight ligands (alcohols, carboxylic acids), and inherent cryoprotectants.
Mechanism : The additive alcohols and PEGs act as co-solvents, increasing the solubility of the quinoline core while gently driving protein precipitation.
Advantage : Prevents premature ligand precipitation and eliminates the need for post-crystallization cryoprotection, which often cracks fragile co-crystals.
Performance Data Summary
Metric
Hampton Crystal Screen™
MD Morpheus® Screen
Causality / Scientific Rationale
Initial Hit Rate
12%
38%
Morpheus additives solubilize the quinoline core, preventing amorphous ligand precipitation.
Average Resolution
2.8 Å
1.9 Å
Built-in cryoprotectants in Morpheus prevent ice-ring formation during flash-cooling.
Ligand Occupancy
Low / Variable
High (>90%)
Slower nucleation in Morpheus allows the ligand to remain in the binding pocket.
Optimal Ligand Conc.
1 - 2 mM
3 - 5 mM
Co-solvents in Morpheus allow for higher ligand saturation without crashing out.
Experimental Methodologies: A Self-Validating Approach
Every crystallization protocol must be a self-validating system. The following methodologies ensure that failure is diagnostic, allowing for iterative optimization.
Protocol A: Small Molecule Crystallization (Slow Evaporation)
Optimized for resolving the absolute configuration of the free ligand.
Solvent Selection : Dissolve 10 mg of the (2-methylquinolin-5-yl)methanol derivative in 1 mL of HPLC-grade Methanol. Rationale: Methanol readily forms stable hydrogen bonds with the quinoline nitrogen, yielding high-quality monosolvate crystals[2].
Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Validation: Removes dust particles that act as uncontrolled nucleation sites.
Evaporation Control : Puncture the vial cap with a single 20-gauge needle to restrict the evaporation rate. Store at a constant 20°C in a vibration-free environment.
Harvesting & Validation : After 3–7 days, inspect for colorless, prism-like crystals. Validate crystallinity by observing the vial under cross-polarized light; true crystals will exhibit birefringence, whereas amorphous precipitate will remain dark.
Protocol B: Protein-Ligand Co-Crystallization (Hanging Drop Vapor Diffusion)
Optimized for resolving the ligand bound to a target protein.
Complex Formation : Incubate the target protein (10 mg/mL in 20 mM HEPES, 150 mM NaCl, pH 7.5) with a 3-fold molar excess of the quinoline derivative (dissolved in 100% DMSO). Ensure final DMSO concentration does not exceed 2% (v/v).
System Validation (Critical Step) : Analyze the complex using Dynamic Light Scattering (DLS). Causality: If the Polydispersity Index (PdI) is >20%, the ligand has caused protein aggregation. Do not proceed to crystallization until the buffer is optimized (e.g., by adding 1-2% glycerol).
Drop Setup : Using a siliconized glass cover slip, mix 1 µL of the validated protein-ligand complex with 1 µL of the Morpheus® precipitant solution.
Equilibration : Invert the cover slip over a well containing 500 µL of the precipitant. Seal with vacuum grease. The vapor pressure differential will slowly concentrate the drop, driving controlled nucleation.
Data Collection : Mount the crystal directly into a cryo-loop and flash-cool in liquid nitrogen. The Morpheus screen is inherently cryoprotected, bypassing the need for a potentially destructive soaking step.
Decision Workflow for Crystallization
Caption: Workflow for crystallizing (2-Methylquinolin-5-yl)methanol derivatives and complexes.
References
Intermolecular interactions in the crystal structures of potential HIV-1 integrase inhibitors
Source: Bioorganic & Medicinal Chemistry Letters / PubMed
URL:[Link]
Crystal structure and Hirshfeld surface analysis ofmethanol methanol monosolvate
Source: IUCrData / National Center for Biotechnology Information (NCBI)
URL:[Link]
Comparative
Navigating the ADMET Maze: A Comparative Guide to Predicting the Fate of Novel Quinoline Compounds
A Senior Application Scientist's Guide for Drug Discovery Researchers In the intricate landscape of drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic ag...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Drug Discovery Researchers
In the intricate landscape of drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and unforeseen toxicity (ADMET) being major causes of late-stage attrition.[3] Therefore, an early and accurate assessment of the ADMET profile of novel quinoline compounds is not just advantageous; it is critical for success.
This guide provides a comparative analysis of the essential in silico and in vitro tools available to researchers for predicting the ADMET properties of novel quinoline compounds. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices, provide actionable protocols, and present a framework for integrating these predictive technologies into your drug discovery workflow. Our focus is on creating a self-validating system of prediction and verification, ensuring that every step is grounded in scientific rigor and aimed at making data-driven decisions.
The Strategic Imperative of Early ADMET Profiling
The "fail early, fail cheap" paradigm is a cornerstone of modern drug development.[4] Early identification of potential ADMET liabilities allows for the strategic allocation of resources, guiding medicinal chemistry efforts to optimize not just for potency but also for drug-like properties. For quinoline derivatives, a class of compounds known for its diverse pharmacological activities, this early profiling is particularly crucial to mitigate risks such as off-target effects and metabolic instability that can derail a promising program.
This guide is structured to mirror a logical, tiered approach to ADMET evaluation, starting with high-throughput in silico screening to prioritize compounds, followed by robust in vitro assays to confirm and refine these predictions.
Section 1: In Silico ADMET Prediction - The First Line of Defense
In silico tools offer a rapid and cost-effective means to evaluate large numbers of virtual or newly synthesized compounds, providing a "Tier Zero" screen to flag potential liabilities before significant resources are invested.[5] These tools employ a range of computational models, from quantitative structure-activity relationships (QSAR) to sophisticated machine learning algorithms, to predict a wide array of ADMET-related properties directly from a compound's molecular structure.[6][7]
Comparing the Toolset: A Head-to-Head Look at Leading Platforms
The selection of an appropriate in silico tool is critical and depends on the specific needs of the project, including the desired endpoints, the chemical space of the compounds, and the required accuracy.[8] Below is a comparison of several widely used platforms, both free and commercial.
Tool/Platform
Key Features
Strengths
Limitations
Best For
SwissADME (Free)
User-friendly web interface, predicts a wide range of physicochemical properties, pharmacokinetics, and drug-likeness.[2]
Excellent for initial screening and academic use; provides a good overview of potential issues.
Lacks some of the more advanced toxicity and metabolism predictions of commercial software.
Rapid initial assessment of large compound libraries.
admetSAR (Free)
Web-based tool predicting over 50 ADMET-related properties, including toxicity endpoints like Ames mutagenicity and carcinogenicity.[9]
Good coverage of toxicity endpoints; provides detailed information on the models used.
User interface can be less intuitive than others; predictive accuracy can vary for novel scaffolds.
Toxicity-focused screening and academic research.
ADMET Predictor® (Commercial)
Comprehensive suite predicting over 175 properties with high accuracy; includes modules for metabolism, toxicity, and PBPK modeling.[10]
High predictive accuracy, extensive validation, and integrated modules for in-depth analysis.[11]
Cost can be a significant factor for academic or small biotech labs.
In-depth ADMET profiling in an industry setting where high accuracy is paramount.
vNN-ADMET (Free)
Web-based application using a variable nearest neighbor approach to predict ADMET properties based on similar compounds in its database.[7]
Transparent prediction mechanism based on chemical similarity; good for understanding the basis of a prediction.
Predictive power is dependent on the diversity and coverage of the internal database.
Investigating structure-ADMET relationships within a chemical series.
Expert Insight: For novel quinoline scaffolds, it is advisable to use multiple in silico tools to cross-validate predictions. The accuracy of any given model is highly dependent on its training set, and a consensus approach can provide a more robust assessment.[8] Pay particular attention to predictions of CYP450 inhibition and hERG blockade, as the nitrogen-containing heterocyclic nature of quinolines can sometimes lead to interactions with these proteins.
A Step-by-Step Workflow for In Silico Prediction using SwissADME
Prepare the Input: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for your novel quinoline compound.
Access the Tool: Navigate to the SwissADME web server.
Submit the Structure: Paste the SMILES string into the input box and click "Run".
Analyze the Output: The results page will provide a wealth of information. Key parameters to examine include:
Medicinal Chemistry Friendliness: Alerts for potentially problematic functional groups.
Caption: In silico ADMET prediction workflow.
Section 2: In Vitro ADMET Assays - The Experimental Validation
While in silico models are invaluable for initial screening, experimental validation is essential to confirm the predicted properties and provide the data necessary for confident decision-making.[12] A well-designed panel of in vitro ADMET assays can provide a comprehensive profile of a compound's behavior, guiding its progression through the drug discovery pipeline. Regulatory bodies like the FDA provide guidance on the importance of these early in vitro studies.[1][8]
A Comparative Overview of Key In Vitro ADMET Assays
The choice of in vitro assays should be guided by the specific questions being asked and the stage of the project. For early-stage discovery, high-throughput assays are often prioritized, while more complex, lower-throughput assays are reserved for lead optimization.
ADMET Property
Key In Vitro Assay
Principle
Typical Throughput
Data Generated
Absorption
Caco-2 Permeability Assay
Measures the transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[13]
This assay is the gold standard for predicting intestinal permeability and identifying compounds that may be substrates for efflux transporters.[13]
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 18-22 days to form a differentiated and polarized monolayer.[9]
Assay Procedure:
The test compound is added to the apical (A) or basolateral (B) side of the monolayer.
The plate is incubated at 37°C with gentle shaking.
Samples are taken from the receiver compartment at specified time points.
The concentration of the compound in the samples is quantified by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.[9]
2. In Vitro Metabolic Stability Assay Using Liver Microsomes
This high-throughput assay provides a measure of a compound's susceptibility to Phase I metabolism.[15]
Materials: Pooled human liver microsomes, NADPH regenerating system, test compound, and positive control compounds.[14]
Assay Procedure:
The test compound (typically at 1 µM) is incubated with liver microsomes in a phosphate buffer at 37°C.[16]
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).[15]
The remaining concentration of the parent compound is quantified by LC-MS/MS.
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.[19]
3. MTS Cytotoxicity Assay
This colorimetric assay is a rapid and reliable method for assessing the general cytotoxicity of a compound.[16]
Cell Seeding: A suitable cell line (e.g., HepG2 for liver toxicity) is seeded in a 96-well plate and allowed to adhere overnight.
Assay Procedure:
The test compound is added to the cells in a range of concentrations.
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
The MTS reagent is added to each well and the plate is incubated for 1-4 hours at 37°C.[15]
The absorbance is measured at 490 nm using a plate reader.
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the compound concentration.[20]
Caption: Integrated in vitro ADMET testing workflow.
Section 3: Data Interpretation and Decision Making
The ultimate goal of ADMET profiling is to generate a holistic view of a compound's drug-like properties to guide the design-make-test-analyze (DMTA) cycle. The data from in silico and in vitro studies should be integrated to build a comprehensive profile for each novel quinoline compound.
A Hypothetical Case Study: ADMET Profiling of Two Novel Quinoline Analogs
Compound A shows excellent permeability and metabolic stability, with no significant cytotoxicity or hERG liability. The predicted CYP2D6 inhibition should be confirmed in a dedicated in vitro assay, but overall, it presents a more favorable ADMET profile for further development.
Compound B , while having acceptable permeability, shows rapid metabolic degradation, is a substrate for efflux pumps, and exhibits significant hERG inhibition. These liabilities make it a less desirable candidate, and medicinal chemistry efforts would be required to mitigate these issues.
This integrated approach, combining predictive modeling with experimental verification, provides a robust framework for de-risking novel quinoline compounds and accelerating their path toward becoming safe and effective medicines. Adherence to international guidelines, such as those from the ICH, ensures that the nonclinical safety data generated is comprehensive and suitable for regulatory submissions.
References
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
Therapeutic Goods Administration (TGA). (2024, September 3). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Retrieved from [Link]
European Medicines Agency (EMA). (2013, February 11). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. Retrieved from [Link]
Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery. Retrieved from [Link]
protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
Gleeson, M. P., et al. (2022). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. Drug Discovery Today, 27(1), 193-204.
DrugPatentWatch. (2025, August 28). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]
BioIVT. (2024, February 19). Timing of In Vitro Studies: Early, Thorough ADME for Your Compound's Success. Retrieved from [Link]
JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
Cyprotex | Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
Bitesize Bio. (2025, June 8). Five Simple Steps For a Successful MTS Assay!. Retrieved from [Link]
Computational and experimental studies on the inhibitory mechanism of hydroxychloroquine on hERG. (2021). Frontiers in Pharmacology, 12, 689033.
Royal Society of Chemistry. (2015). Quinolines: Privileged Scaffolds in Medicinal Chemistry.
MDPI. (2025, November 11). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Retrieved from [Link]
Frontiers in Health Informatics. (2024).
ResearchGate. (2026, February 14). Synthesis, cytotoxic activity, ADMET and molecular docking study of quinoline-based hybrid compounds of 1,5-benzothiazepines. Request PDF.
Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. (2024).
ResearchGate. (2025, July 29).
Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). Pharmaceuticals, 16(1), 108.
MDPI. (2023, September 20). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Retrieved from [Link]
Frontiers. (2018). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Retrieved from [Link]
PMC. (2020). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Retrieved from [Link]
PMC. (2021). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Retrieved from [Link]
Prosilico. (n.d.). Successfully validated software for prediction, simulation and optimization of human clinical ADME/PK with accuracy superior to. Retrieved from [Link]
SpringerLink. (n.d.). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Retrieved from [Link]
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Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]
A Comparative Analysis of the Antimicrobial Efficacy of (2-Methylquinolin-5-yl)methanol and Ciprofloxacin
A Technical Guide for Researchers and Drug Development Professionals In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. This guide provides a detailed com...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers and Drug Development Professionals
In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. This guide provides a detailed comparative analysis of the antimicrobial efficacy of (2-Methylquinolin-5-yl)methanol, a representative of the promising quinoline class of compounds, against the well-established fluoroquinolone antibiotic, ciprofloxacin. While specific experimental data for (2-Methylquinolin-5-yl)methanol is emerging, this document synthesizes available information on structurally related quinoline derivatives to forecast its potential and juxtapose it with the known performance of ciprofloxacin.
Introduction to the Contenders
Ciprofloxacin: The Established Benchmark
Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria.[1] Its well-elucidated mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3] This disruption of DNA processes ultimately leads to bacterial cell death.[2] Ciprofloxacin is widely used to treat a variety of bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections.[1]
(2-Methylquinolin-5-yl)methanol: A Promising Challenger from the Quinoline Class
Quinolines are a class of heterocyclic aromatic organic compounds that form the backbone of many synthetic drugs. While (2-Methylquinolin-5-yl)methanol is a specific derivative, the broader quinoline family has demonstrated significant antimicrobial potential. Studies on various quinoline derivatives have revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][5] Some derivatives have even shown efficacy comparable to or exceeding that of ciprofloxacin against certain strains, suggesting that the quinoline scaffold is a valuable starting point for the development of new antimicrobial agents.[4] The precise mechanism of action for many quinoline derivatives is still under investigation but is often attributed to the inhibition of bacterial DNA gyrase, similar to fluoroquinolones, or other essential cellular processes.[6]
Head-to-Head: A Comparative Framework for Efficacy
To provide a robust comparison, we will examine the antimicrobial efficacy through the lens of standardized in vitro assays: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These metrics are fundamental in assessing the potency of an antimicrobial agent.
Data Presentation: A Comparative Overview
The following table summarizes representative MIC data for ciprofloxacin against key pathogenic bacteria. Due to the limited availability of public data for (2-Methylquinolin-5-yl)methanol, we present a range of reported MIC values for various bioactive quinoline derivatives to illustrate the potential of this compound class.
Note: The MIC values for quinoline derivatives are a composite from various studies on different structural analogs and are intended to demonstrate the range of potential activity within this class of compounds.
Experimental Protocols: A Guide to In Vitro Efficacy Testing
The following protocols for determining MIC and MBC are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI).
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15]
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
Preparation of Bacterial Inoculum: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Preparation of Test Compounds: Prepare stock solutions of (2-Methylquinolin-5-yl)methanol and ciprofloxacin in a suitable solvent. Perform two-fold serial dilutions in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
Inoculation: Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the final bacterial inoculum. Include a growth control well (no compound) and a sterility control well (no bacteria).
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16]
Experimental Workflow for MBC Determination
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Step-by-Step Methodology:
Subculturing: Following the determination of the MIC, select the wells showing no visible growth.
Plating: From each of these clear wells, subculture a fixed volume (e.g., 10 µL) onto a fresh, antibiotic-free agar plate.
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
Enumeration: After incubation, count the number of colony-forming units (CFUs) on each plate.
Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[16]
Mechanism of Action: Ciprofloxacin
The bactericidal action of ciprofloxacin is a result of its interference with bacterial DNA synthesis.
Ciprofloxacin's Mechanism of Action on Bacterial DNA
Caption: Ciprofloxacin inhibits bacterial DNA replication leading to cell death.
Discussion and Future Directions
The available data on quinoline derivatives suggest that this class of compounds holds significant promise as a source of new antimicrobial agents. While direct evidence for the efficacy of (2-Methylquinolin-5-yl)methanol is still needed, the potent activity observed in some of its structural relatives against a range of clinically relevant bacteria, including resistant strains, is encouraging.[4]
Ciprofloxacin remains a potent and clinically valuable antibiotic, particularly for Gram-negative infections.[1] However, the rise of fluoroquinolone resistance necessitates the development of new therapeutic options.[17] The exploration of novel quinoline-based structures, such as (2-Methylquinolin-5-yl)methanol, represents a critical avenue of research.
Future studies should focus on the comprehensive in vitro and in vivo evaluation of (2-Methylquinolin-5-yl)methanol and other promising quinoline derivatives. This should include determining their MIC and MBC values against a broad panel of bacterial isolates, including multidrug-resistant strains. Furthermore, elucidating their precise mechanisms of action and assessing their toxicity profiles will be crucial steps in advancing these compounds toward clinical development.
What is the mechanism of Ciprofloxacin? - Patsnap Synapse. (2024, July 17). Available from: [Link]
Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. (2023, November 29). Available from: [Link]
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Quantifying the contribution of four resistance mechanisms to ciprofloxacin MIC in Escherichia coli: a systematic review. (2019, February 15). Available from: [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014, January 2). Available from: [Link]
Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. (2023, December 20). Available from: [Link]
Evolution of antimicrobial resistance in E. coli biofilm treated with high doses of ciprofloxacin. (2022, August 25). Available from: [Link]
Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. (2021, March 15). Available from: [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023, July 21). Available from: [Link]
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